PTC-028
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGPBWIZWPDHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PTC-028: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC-028 is an investigational small molecule inhibitor with demonstrated preclinical anti-tumor activity. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its molecular targets and the subsequent signaling cascades that lead to cancer cell death. The information presented is collated from key preclinical studies, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Targeting BMI-1
The primary mechanism of action of this compound revolves around its ability to inhibit the function of B-lymphoma Mo-MLV insertion region 1 homolog (BMI-1), a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] BMI-1 is a stem cell factor that is frequently overexpressed in various malignancies, including ovarian cancer, and its elevated expression is often correlated with a poor prognosis.[1][2] this compound acts as a novel inhibitor of BMI-1 function, not by directly targeting its enzymatic activity, but by inducing its post-translational modification.[1][2][3]
Specifically, this compound treatment leads to the hyper-phosphorylation of the BMI-1 protein.[1][4] This hyper-phosphorylated state marks BMI-1 for subsequent degradation, resulting in a significant depletion of its cellular levels.[1][4] By reducing the levels of BMI-1, this compound effectively disrupts the PRC1 complex, leading to downstream effects on gene expression and cellular homeostasis that ultimately culminate in cancer cell death.
A key study demonstrated that this compound depletes steady-state BMI-1 protein levels more rapidly and at a lower concentration (100 nM) compared to its predecessor, PTC-209 (200 nM).[1] This highlights the improved potency of this compound in targeting the BMI-1 pathway.
Downstream Signaling: Induction of Caspase-Dependent Apoptosis
The depletion of BMI-1 by this compound initiates a cascade of events that converge on the induction of apoptosis, a form of programmed cell death. This process is primarily mediated through the intrinsic, or mitochondrial, apoptotic pathway.
The key downstream effects of this compound-mediated BMI-1 depletion include:
-
Reduction in Cellular ATP: Treatment with this compound leads to a gradual depletion of cellular ATP levels.[1]
-
Induction of Mitochondrial Reactive Oxygen Species (ROS): The compound triggers an increase in mitochondrial superoxide (B77818) formation.[1]
-
Inhibition of XIAP and RIPK1 Expression: this compound treatment results in the decreased expression of X-linked inhibitor of apoptosis protein (XIAP) and Receptor-Interacting Protein Kinase 1 (RIPK1).[1][4]
This confluence of low XIAP levels and increased mitochondrial ROS activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway.[1][4][5] Activated caspase-9 then proceeds to activate the executioner caspases, caspase-3 and caspase-7, which are responsible for dismantling the cell and executing apoptosis.[1][4]
Furthermore, activated caspases can target RIPK1, leading to the downregulation of the NF-κB signaling pathway, which in turn can reciprocally regulate XIAP expression, creating a feedback loop that reinforces the apoptotic signal.[1][4]
Alternative Mechanism in Myelodysplastic Syndrome (MDS)
Interestingly, in the context of myelodysplastic syndrome (MDS), an alternative mechanism of action for this compound has been proposed. Studies have shown that this compound can suppress the growth and induce apoptosis in MDS cell lines by inhibiting tubulin polymerization.[6] This leads to G2/M cell cycle arrest followed by apoptotic cell death.[6] This suggests that this compound may possess multiple anti-cancer mechanisms that could be cell-type dependent.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| CP20, OV90, OVCAR4 | Ovarian Cancer | ApoTox-Glo Triplex | Increasing concentrations | Dose-dependent decrease in viability and increase in Caspase-3/7 activity | [1] |
| Ovarian Cancer Cells | Ovarian Cancer | MTS Assay | 0-500 nmol/L (48h) | Dose-dependent decrease in cell viability | [1][3] |
| MDS Cell Lines | Myelodysplastic Syndrome | Cell Proliferation Assay | Not specified | Growth suppression and apoptosis induction | [6] |
Table 2: In Vivo Efficacy
| Animal Model | Cancer Type | Dosage | Administration | Effect | Reference |
| Orthotopic Mouse Model | Ovarian Cancer | 15 mg/kg twice weekly | Oral | Significant single-agent antitumor activity | [1] |
| Xenograft Mouse Model | Myelodysplastic Syndrome | Not specified | Not specified | Prolonged survival | [6] |
Table 3: Pharmacokinetic Parameters in CD-1 Mice
| Dose | Cmax (mg/mL) | Tmax (hour) | AUC0-24h (mg*h/mL) | Reference |
| 10 mg/kg | 0.79 | 1 | 10.9 | [3] |
| 20 mg/kg | 1.49 | 1 | 26.1 | [3] |
Experimental Protocols
A summary of the key experimental methodologies used to elucidate the mechanism of action of this compound is provided below.
Cell Viability and Apoptosis Assays
-
ApoTox-Glo™ Triplex Assay: This assay was used to simultaneously measure cell viability, cytotoxicity, and caspase-3/7 activation in ovarian cancer cell lines treated with this compound.[1] The assay utilizes two different protease markers and a luminogenic caspase substrate.
-
MTS Assay: To assess cellular viability, ovarian cancer cells were treated with varying concentrations of this compound for 48 hours.[1][3][5] The MTS reagent is bioreduced by viable cells into a colored formazan (B1609692) product that can be quantified by measuring its absorbance.
-
Clonal Growth Assays: The effect of this compound on the self-renewal and clonal growth of ovarian cancer cell lines was evaluated using these assays.[1]
In Vivo Studies
-
Orthotopic Ovarian Cancer Mouse Model: Female athymic nude mice were injected with ovarian cancer cells.[1] One week later, mice were randomized into treatment groups. This compound was administered orally at 15 mg/kg twice weekly.[1] Tumor growth was monitored, and at the end of the study, tumors were excised and weighed.[1]
Conclusion
This compound is a potent and orally bioavailable small molecule inhibitor that primarily targets BMI-1 function. Its mechanism of action in ovarian cancer involves the induction of BMI-1 hyper-phosphorylation and subsequent degradation, leading to a reduction in cellular ATP, an increase in mitochondrial ROS, and the activation of caspase-dependent apoptosis. Additionally, evidence suggests an alternative mechanism involving the inhibition of tubulin polymerization in myelodysplastic syndrome. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for cancers characterized by BMI-1 overexpression.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of the novel tubulin polymerization inhibitor this compound for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of PTC-028: A Potent BMI-1 Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PTC-028 is a novel, orally bioavailable small molecule that has garnered significant attention in the field of oncology for its potent and selective inhibition of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. As a key component of the Polycomb Repressive Complex 1 (PRC1), BMI-1 is a critical regulator of gene silencing and is frequently overexpressed in a variety of human cancers, correlating with poor prognosis and therapy resistance. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for researchers and drug development professionals exploring new therapeutic avenues in oncology.
Discovery and Development
This compound was developed by PTC Therapeutics as a second-generation BMI-1 inhibitor, designed to improve upon the pharmacological properties of its predecessor, PTC-209. The primary goal was to create a more potent, selective, and orally bioavailable compound for the targeted degradation of the BMI-1 oncoprotein. Preclinical studies have demonstrated the significant potential of this compound in various cancer models, particularly in ovarian cancer, where it has shown comparable efficacy to standard-of-care chemotherapy.[1]
Synthesis of this compound
While the detailed, step-by-step synthesis protocol for this compound is provided in the supplementary materials of the primary research publication by Dey et al. (2018), a generalized synthetic approach for analogous pyrazole (B372694) acetamide (B32628) derivatives can be outlined. The synthesis of such compounds typically involves a multi-step process.
A plausible synthetic route for this compound, with the chemical name 2-((3,5-dichloro-2-hydroxyphenyl)amino)-N-(1-(2,4-difluorobenzyl)-1H-pyrazol-3-yl)acetamide, would likely involve the initial formation of the substituted pyrazole core. This can be achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. Subsequent N-alkylation with the appropriate benzyl (B1604629) halide would yield the substituted pyrazole intermediate. The acetamide side chain could then be introduced through a series of reactions involving the coupling of a carboxylic acid or its activated derivative with the pyrazole amine, followed by the final coupling with the substituted aminophenol.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the potent and selective inhibition of BMI-1.[2][3] Unlike its predecessor, this compound induces the hyper-phosphorylation of BMI-1, leading to its subsequent proteasomal degradation.[2][4] This depletion of BMI-1 sets off a cascade of downstream events culminating in cancer cell death.
The primary mechanism of action of this compound involves the following key steps:
-
BMI-1 Degradation: this compound treatment leads to a rapid, dose-dependent decrease in the steady-state protein levels of BMI-1 in cancer cells.[4]
-
Induction of Apoptosis: The depletion of BMI-1 triggers a caspase-dependent apoptotic pathway.[2][4] This is characterized by a significant increase in the activity of caspases-3 and -7.[4]
-
Mitochondrial Dysfunction: this compound treatment results in a reduction of cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[4] This compromised mitochondrial redox balance is a key driver of the apoptotic response.
-
Modulation of Downstream Signaling: The signaling cascade initiated by this compound involves the inhibition of RIPK1 and XIAP expression. The decrease in XIAP and the increase in ROS activate caspase-9, which in turn activates caspases-3 and -7. Furthermore, RIPK1 can be targeted by caspases, leading to the downregulation of NF-κB, which has a reciprocal regulatory relationship with XIAP.[4]
Some studies have also suggested that this compound can act as a tubulin polymerization inhibitor, leading to cell cycle arrest at the G2/M phase in certain cancer cell lines.[3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| OVCAR-4 | ~0.1 | [3] |
| OV-90 | ~0.1 | [3] |
Table 2: Pharmacokinetic Properties of this compound in CD-1 Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (mg/mL) | AUC0-24h (mg*h/mL) | Reference |
| 10 | 0.79 | 10.9 | [2] |
| 20 | 1.49 | 26.1 | [2] |
Table 3: In Vivo Antitumor Activity of this compound in an Orthotopic Ovarian Cancer Mouse Model
| Treatment Group | Dosing Regimen | Mean Tumor Weight (g) ± SD | Reference |
| Vehicle Control | Orally and intraperitoneally | ~1.2 ± 0.3 | [4] |
| This compound | 15 mg/kg, orally, twice weekly | ~0.4 ± 0.2 | [4] |
| Cisplatin + Paclitaxel (B517696) | 3 mg/kg/weekly + 15 mg/kg/weekly, intraperitoneally | ~0.3 ± 0.1 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate ovarian cancer cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-500 nmol/L) for 48 hours.[2] A vehicle-treated group serves as the control.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (ApoTox-Glo™ Triplex Assay)
-
Cell Treatment: Treat cells with this compound as described for the cell viability assay.
-
Reagent Addition: Add the viability/cytotoxicity reagent to the wells and incubate.
-
Fluorescence Measurement: Measure fluorescence to determine the number of live and dead cells.
-
Caspase-Glo® 3/7 Reagent Addition: Add the Caspase-Glo® 3/7 reagent.
-
Luminescence Measurement: Measure luminescence to determine caspase-3/7 activity.
-
Data Analysis: Normalize caspase activity to the number of viable cells.
In Vivo Orthotopic Ovarian Cancer Model
-
Cell Implantation: Surgically implant human ovarian cancer cells (e.g., OV-90) into the ovaries of female athymic nude mice.
-
Tumor Establishment: Allow one week for the tumors to establish.
-
Randomization and Treatment: Randomize the mice into treatment groups:
-
Treatment Duration: Continue treatment for a specified period (e.g., three weeks).
-
Euthanasia and Tumor Collection: At the end of the treatment period, euthanize the mice and collect the tumors.
-
Analysis: Weigh the tumors and process them for further analysis, such as immunohistochemistry.
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising second-generation BMI-1 inhibitor with significant preclinical activity in ovarian and other cancers. Its oral bioavailability and potent mechanism of action, leading to the targeted degradation of BMI-1 and subsequent induction of apoptosis, make it a compelling candidate for further clinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent. Further investigation into its efficacy in other cancer types and in combination with other anti-cancer agents is warranted.
References
The Impact of PTC-028 on Cancer Stem Cell Self-Renewal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PTC-028, a small molecule inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein. BMI-1 is a critical component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of cancer stem cell (CSC) self-renewal. Elevated BMI-1 expression is correlated with poor prognosis in numerous cancers, making it a compelling therapeutic target.[1][2] This document details the mechanism of action of this compound, its effects on cancer cell viability and clonal growth, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Targeting BMI-1 for Degradation
This compound is an orally bioavailable compound that functions by inducing the post-translational modification of the BMI-1 protein.[1][2] Specifically, this compound leads to the hyper-phosphorylation of BMI-1, which subsequently triggers its degradation.[2] This targeted depletion of BMI-1 disrupts its essential role in gene silencing and chromatin regulation, which are vital for the self-renewal capacity of cancer stem cells.[1][2] The reduction in BMI-1 levels initiates a cascade of downstream events, ultimately leading to cancer cell death.
Signaling Pathway of this compound Action
Quantitative Effects of this compound on Cancer Cells
The efficacy of this compound has been quantified through various in vitro assays on ovarian cancer cell lines, demonstrating a dose-dependent impact on cell viability and a significant inhibition of clonal growth, a key characteristic of cancer stem cell self-renewal.
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines
| Cell Line | Assay Type | This compound Concentration (nM) | Observed Effect | Reference |
| OVCAR4 | MTS Assay | ~100 | IC50 (Half-maximal inhibitory concentration) | [1] |
| OV90 | MTS Assay | ~100 | IC50 | [1] |
| CP20 | MTS Assay | ~100 | IC50 | [1] |
| OVCAR4 | MTS Assay | 500 | ~95% decrease in cell viability | [1] |
| OV90 | MTS Assay | 500 | ~95% decrease in cell viability | [1] |
| CP20 | MTS Assay | 500 | ~95% decrease in cell viability | [1] |
| OVCAR4 | Clonal Growth Assay | 100 | Significant decrease in colony formation | [2] |
| OV90 | Clonal Growth Assay | 100 | Significant decrease in colony formation | [2] |
| CP20 | Clonal Growth Assay | 100 | Significant decrease in colony formation | [2] |
Table 2: this compound Induced Apoptosis and ATP Depletion in Ovarian Cancer Cells
| Cell Line | Assay Type | This compound Concentration (nM) | Time Point | Observed Effect | Reference |
| CP20 | ApoTox-Glo Triplex | 100 | 48 h | Dose-dependent increase in Caspase-3/7 activity | [1][2] |
| OV90 | ApoTox-Glo Triplex | 100 | 48 h | Dose-dependent increase in Caspase-3/7 activity | [1][2] |
| OVCAR4 | ApoTox-Glo Triplex | 100 | 48 h | Dose-dependent increase in Caspase-3/7 activity | [1][2] |
| CP20 | ATP Assay | 100 | 12-48 h | Gradual depletion of cellular ATP | [1][2] |
| OV90 | ATP Assay | 100 | 12-48 h | Gradual depletion of cellular ATP | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects.
Cell Viability Assessment (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-500 nM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 48 hours).
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Clonal Growth Assay (Colony Formation Assay)
This assay assesses the ability of a single cell to proliferate and form a colony, a hallmark of self-renewal.
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. The medium should be changed every 2-3 days.
-
Fixation and Staining: After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix them with methanol (B129727) for 10 minutes, and then stain with 0.5% crystal violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Analysis: Express the colony formation ability as a percentage relative to the vehicle-treated control.
Apoptosis, Viability, and Cytotoxicity Assessment (ApoTox-Glo™ Triplex Assay)
This multiplexed assay measures three parameters in the same sample well.
-
Cell Plating and Treatment: Plate and treat cells with this compound in a 96-well plate as described for the MTS assay.
-
Viability/Cytotoxicity Measurement:
-
Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence at 400Ex/505Em for viability and 485Ex/520Em for cytotoxicity.
-
-
Caspase-3/7 Activity Measurement:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix by orbital shaking for 30 seconds.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Analysis: Correlate changes in fluorescence and luminescence to assess the induction of apoptosis.
Immunoblotting (Western Blot)
This technique is used to detect and quantify the levels of specific proteins, such as BMI-1.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-BMI-1) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining (Optional): Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Analysis: Quantify the percentage of TUNEL-positive cells.
Experimental and Logical Workflows
The investigation of this compound's effect on cancer stem cell self-renewal follows a logical progression from cellular to molecular-level analyses.
References
Unraveling the Mechanism of PTC-028: A Deep Dive into Affected Signaling Pathways
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PTC-028 is a novel, orally bioavailable small molecule inhibitor targeting the Polycomb group (PcG) protein BMI1 (B lymphoma Mo-MLV insertion region 1 homolog). Elevated BMI1 expression is a hallmark of numerous malignancies and correlates with poor prognosis, making it a compelling therapeutic target. This technical guide elucidates the intricate signaling pathways modulated by this compound, providing a comprehensive overview of its mechanism of action. Through a detailed examination of preclinical data, we present the downstream effects of BMI1 inhibition by this compound, including the induction of apoptosis, cell cycle arrest, and modulation of key cellular stress responses. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and other BMI1-targeting agents.
Introduction to this compound and its Target: BMI1
BMI1 is a core component of the Polycomb Repressive Complex 1 (PRC1), an essential epigenetic regulator that mediates gene silencing through the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). This epigenetic mark leads to chromatin compaction and transcriptional repression of target genes, including critical tumor suppressors like the INK4a/ARF locus (encoding p16Ink4a and p19Arf). By suppressing these key cell cycle inhibitors, BMI1 promotes cell proliferation and self-renewal, particularly in stem cells and cancer stem cells.
This compound distinguishes itself from other BMI1 inhibitors by inducing the post-translational modification of BMI1, specifically through hyper-phosphorylation, which leads to its subsequent degradation.[1][2] This targeted depletion of the BMI1 protein disrupts PRC1 function and reactivates the expression of downstream tumor suppressor genes, ultimately leading to anti-tumor effects.
The Core Signaling Cascade: BMI1 Depletion and Apoptosis Induction
The primary mechanism of action of this compound revolves around the targeted degradation of BMI1, which triggers a cascade of events culminating in caspase-dependent apoptosis.[1][3] This pathway is particularly evident in ovarian cancer cells, where this compound has been extensively studied.
Hyper-phosphorylation and Degradation of BMI1
This compound treatment leads to the hyper-phosphorylation of BMI1, marking it for proteasomal degradation.[1] This results in a rapid and sustained depletion of cellular BMI1 protein levels.
Mitochondrial Dysfunction and Oxidative Stress
A key consequence of BMI1 depletion by this compound is the induction of mitochondrial dysfunction. This is characterized by a significant reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[1][4] The compromised mitochondrial redox balance is a critical initiator of the intrinsic apoptotic pathway.
Caspase Activation Cascade
The increase in mitochondrial ROS and depletion of ATP activate the caspase cascade. Specifically, this compound treatment leads to the activation of initiator caspase-9, which in turn activates the executioner caspases-3 and -7.[1][4] This ultimately leads to the cleavage of cellular substrates and the execution of the apoptotic program.
Modulation of Apoptosis Regulators: RIPK1, XIAP, and NF-κB
This compound-induced apoptosis is further regulated by the modulation of key signaling nodes. Treatment with this compound leads to a reduction in the expression of Receptor-Interacting Protein Kinase 1 (RIPK1) and X-linked inhibitor of apoptosis protein (XIAP).[1][4] The downregulation of RIPK1 can lead to the suppression of the pro-survival NF-κB signaling pathway.[1] Caspase-mediated cleavage of RIPK1 can further potentiate apoptosis, especially when anti-apoptotic proteins like XIAP are at low levels.[1]
Additional Mechanisms and Affected Pathways
While the core mechanism in ovarian cancer is well-defined, studies in other cancer types suggest that this compound may exert its anti-tumor effects through additional pathways.
p53 Signaling Pathway Activation
In neuroblastoma, RNA sequencing analyses have revealed that this compound treatment activates the p53 signaling pathway.[4][5] This activation is a critical component of the induced apoptosis in this cancer type. The downstream effects include a decrease in the levels of anti-apoptotic proteins such as BCL2 and MCL1.[4][5]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest. In neuroblastoma cells, treatment with this compound leads to an accumulation of cells in the G1 phase, with a corresponding reduction in the S and G2/M phase populations.[4] In myelodysplastic syndrome (MDS) cell lines, this compound induces G2/M arrest.[6] This suggests that the impact on the cell cycle may be cell-type specific.
Inhibition of Tubulin Polymerization
Interestingly, in the context of myelodysplastic syndrome, this compound, a structural analog of PTC596, has been shown to act as a tubulin polymerization inhibitor.[6] This mechanism, distinct from its effect on BMI1, contributes to its ability to induce G2/M arrest and apoptosis in MDS cells.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cells
| Cell Line | Assay Type | Concentration | Effect | Reference |
| CP20, OV90, OVCAR4 | ApoTox-Glo Triplex | Increasing concentrations | Dose-dependent decrease in viability and increase in Caspase-3/7 activity | [1] |
| Ovarian Cancer Cells | MTS Assay | 0-500 nmol/L (48h) | Dose-dependent decrease in cell viability | [2][3] |
| CP20, OV90 | ATP Assay | 100 nM | Gradual depletion of cellular ATP levels over 48h | [1][3] |
| CP20, OV90 | Western Blot | 100 nM | Gradual depletion of cellular BMI1 levels over 48h | [1] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model
| Treatment Group | Dosage and Administration | Outcome | Reference |
| This compound | Orally administered | Significant single-agent antitumor activity comparable to cisplatin/paclitaxel | [1][3] |
| This compound | Not specified | 8-fold reduction in BMI-1 expression in tumor tissue | [1] |
| Cisplatin/Paclitaxel | Intraperitoneally administered | 3.5-fold reduction in BMI-1 expression in tumor tissue | [1] |
| This compound | Not specified | 2.6-fold decrease in Ki67 proliferation marker | [1] |
| Cisplatin/Paclitaxel | Not specified | 3.6-fold decrease in Ki67 proliferation marker | [1] |
| This compound | Not specified | 8.7-fold increase in TUNEL positivity (apoptosis) | [1] |
| Cisplatin/Paclitaxel | Not specified | 6.1-fold increase in TUNEL positivity (apoptosis) | [1] |
Experimental Protocols
Cell Viability and Apoptosis Assays
ApoTox-Glo™ Triplex Assay (Promega)
This assay simultaneously measures cell viability, cytotoxicity, and caspase-3/7 activation from a single sample well.
-
Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.
-
Compound Treatment: Treat cells with increasing concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).
-
Viability/Cytotoxicity Measurement:
-
Add the Viability/Cytotoxicity Reagent (GF-AFC and bis-AAF-R110) to each well.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Measure fluorescence at two different wavelength pairs to determine the number of viable cells and dead cells.
-
-
Caspase-3/7 Activity Measurement:
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Measure luminescence to determine caspase-3/7 activity.
-
MTS Assay (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the ApoTox-Glo protocol.
-
Reagent Addition: Add the MTS reagent directly to the culture wells.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.
ATP Determination Assay
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
This assay measures the amount of ATP, which is an indicator of metabolically active cells.
-
Cell Plating and Treatment: Plate and treat cells as described previously.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence Generation: Add the CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Signal Measurement: Mix the contents and measure the luminescence after a brief incubation at room temperature.
Western Blotting for Protein Expression
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., BMI1, Caspase-3, XIAP, RIPK1, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound represents a promising therapeutic agent that effectively targets the oncoprotein BMI1. Its primary mechanism of action involves inducing BMI1 degradation, which in turn triggers a cascade of events including mitochondrial dysfunction, oxidative stress, and caspase-dependent apoptosis. Furthermore, this compound demonstrates a multifaceted anti-cancer profile by activating the p53 pathway, inducing cell cycle arrest, and potentially inhibiting tubulin polymerization in specific cancer contexts. The comprehensive data presented in this guide underscore the intricate signaling pathways affected by this compound and provide a solid foundation for its continued investigation and clinical development as a targeted cancer therapy.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of the novel tubulin polymerization inhibitor this compound for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Takedown of an Oncogene: A Technical Guide to PTC-028-Induced BMI-1 Hyper-phosphorylation and Depletion
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of PTC-028, a small molecule inhibitor that targets the BMI-1 oncoprotein. Primarily intended for researchers, scientists, and professionals in the field of drug development, this document elucidates the signaling cascade initiated by this compound, leading to the hyper-phosphorylation and subsequent degradation of BMI-1. The information presented herein is compiled from peer-reviewed scientific literature and aims to provide a comprehensive resource on the pre-clinical investigation of this compound.
Executive Summary
BMI-1, a core component of the Polycomb Repressive Complex 1 (PRC1), is a proto-oncogene frequently overexpressed in a multitude of human cancers, where its elevated expression is often correlated with poor prognosis.[1] this compound is an orally bioavailable small molecule that has been shown to effectively decrease BMI-1 protein levels through a post-translational modification mechanism.[1][2] Treatment with this compound induces the hyper-phosphorylation of BMI-1, leading to its rapid depletion.[1] This event triggers a cascade of downstream effects, including a reduction in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and the activation of caspase-dependent apoptosis.[1][2][3] Pre-clinical studies in ovarian cancer models have demonstrated that this compound can selectively inhibit the growth of cancer cells while having minimal effect on normal cells.[1][4] Furthermore, in vivo experiments have shown that orally administered this compound exhibits significant single-agent antitumor activity.[1][2]
Mechanism of Action: A Stepwise Breakdown
The primary mechanism of this compound is the induction of BMI-1 hyper-phosphorylation, which marks the protein for degradation.[1][5] This leads to a series of cellular events culminating in apoptotic cell death.
The Signaling Pathway of this compound-Induced Apoptosis
This compound initiates a signaling cascade that disrupts key cellular survival pathways. The depletion of BMI-1 leads to decreased expression of anti-apoptotic proteins RIPK1 and XIAP.[1] The reduction in XIAP, coupled with the increase in mitochondrial ROS, activates caspase-9, which in turn activates the executioner caspases-3/7.[1][3] Activated caspases can further cleave RIPK1, leading to a downregulation of the pro-survival NF-κB pathway, which has a reciprocal regulatory relationship with XIAP.[1] This cascade ultimately commits the cell to apoptosis.[1][3]
Caption: this compound Signaling Pathway Leading to Apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines
| Cell Line | Treatment | Concentration (nM) | Effect |
| CP20 | This compound | 100 | Faster depletion of steady-state BMI-1 protein levels compared to 200 nM PTC-209.[1] |
| OV90 | This compound | 100 | Faster depletion of steady-state BMI-1 protein levels compared to 200 nM PTC-209.[1] |
| CP20, OV90, OVCAR4 | This compound | Dose-dependent | Decrease in cell viability and increase in Caspase-3/7 activity after 48h.[1] |
| OSE, FTE (Normal Cells) | This compound | Up to 500 | Minimal effect on cell viability.[2] |
Table 2: Temporal Effects of this compound on Cellular ATP Levels
| Cell Line | Treatment | Time (hours) | Change in ATP Levels |
| CP20 | 100 nM this compound | 0-48 | Gradual depletion.[1] |
| OV90 | 100 nM this compound | 0-48 | Gradual depletion.[1] |
| CP20 | 200 nM PTC-209 | 0-36 | Remained steady.[1] |
| CP20 | 200 nM PTC-209 | 48 | Significant drop.[1] |
Table 3: In Vivo Pharmacokinetics of this compound in CD-1 Mice
| Dose (mg/kg) | Cmax (mg/mL) | Tmax (hours) | AUC0-24h (mg/h/mL) |
| 10 | 0.79 | 1 | 10.9 |
| 20 | 1.49 | 1 | 26.1 |
| Data presented from single oral dose administration.[2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Viability and Apoptosis Assays
Objective: To determine the effect of this compound on cell viability, cytotoxicity, and caspase activation.
Methodology: ApoTox-Glo™ Triplex Assay (Promega)
-
Cell Seeding: Plate ovarian cancer cells (e.g., CP20, OV90, OVCAR4) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with increasing concentrations of this compound (e.g., 0-500 nM) or vehicle control (DMSO) for 48 hours.[2]
-
Viability/Cytotoxicity Measurement:
-
Add Viability/Cytotoxicity Reagent containing GF-AFC (viability substrate) and bis-AAF-R110 (cytotoxicity substrate) to each well.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence at 400nm(Ex)/505nm(Em) for viability and 485nm(Ex)/520nm(Em) for cytotoxicity using a plate reader.
-
-
Caspase Activity Measurement:
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize fluorescence and luminescence readings to vehicle-treated controls.
Immunoblotting for Protein Expression
Objective: To assess the levels of BMI-1 and other proteins following this compound treatment.
Methodology: Western Blotting
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-BMI-1, anti-pAKT, anti-PARP, anti-β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software such as ImageJ.[4]
Phosphatase Treatment to Confirm Hyper-phosphorylation
Objective: To confirm that the slower migrating form of BMI-1 observed after this compound treatment is due to phosphorylation.
Methodology: Lambda Phosphatase (λ-PP) Assay
-
Cell Lysis: Treat cells (e.g., CP20 or OV90) with 100 nM this compound for 12 hours.[4] Prepare cell lysates as described for immunoblotting.
-
Phosphatase Reaction:
-
Incubate 30 µg of protein lysate with 400 units of λ-PP at 30°C for 30 minutes.
-
As a control, incubate a parallel sample under the same conditions without λ-PP.
-
-
Analysis: Analyze the treated and control lysates by immunoblotting for BMI-1. A collapse of the slower migrating band into a faster migrating band in the λ-PP treated sample confirms phosphorylation.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a promising therapeutic strategy for cancers that are dependent on BMI-1. Its unique mechanism of inducing hyper-phosphorylation and subsequent degradation of BMI-1 distinguishes it from other inhibitors. The downstream consequences of BMI-1 depletion, including metabolic stress and activation of the intrinsic apoptotic pathway, provide a multi-pronged attack on cancer cell survival. The data summarized in this guide underscore the potent and selective anti-cancer activity of this compound, warranting further investigation and clinical development.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
PTC-028: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Novel BMI-1 Inhibitor
Abstract
PTC-028 is an orally bioavailable small molecule that has demonstrated significant potential as a therapeutic agent in preclinical cancer models, particularly in ovarian cancer.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate mechanism of action of this compound. It details the experimental protocols used to elucidate its function and presents key quantitative data in a structured format. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a novel compound that has been characterized as a potent inhibitor of BMI-1 function.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₂F₅N₅ | [4] |
| Molecular Weight | 405.32 g/mol | [4] |
| Appearance | Solid | [4] |
| Oral Bioavailability | Yes | [2][4] |
| CAS Number | 1782970-28-8 | [4] |
Mechanism of Action: Targeting the BMI-1 Pathway
This compound exerts its anti-cancer effects by modulating the function of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] Overexpression of BMI-1 is frequently observed in various cancers and is associated with poor prognosis.[1][2]
The primary mechanism of this compound involves the induction of hyper-phosphorylation of the BMI-1 protein.[1][2] This post-translational modification leads to the subsequent degradation of BMI-1, resulting in a depletion of its cellular levels.[1][2] The reduction in functional BMI-1 triggers a cascade of downstream events culminating in caspase-dependent apoptosis.[1][2]
Signaling Pathway of this compound-Induced Apoptosis
The signaling cascade initiated by this compound is multifaceted and involves cellular energy depletion and oxidative stress.
Caption: Signaling pathway of this compound-induced apoptosis.
The key steps in this pathway are:
-
BMI-1 Hyper-phosphorylation and Degradation: this compound treatment leads to the hyper-phosphorylation and subsequent proteasomal degradation of BMI-1.[1][2]
-
ATP Depletion and Mitochondrial ROS Generation: The depletion of BMI-1 results in a significant decrease in cellular ATP levels and a concurrent increase in the production of mitochondrial reactive oxygen species (ROS).[1][2]
-
Downregulation of Anti-Apoptotic Proteins: this compound treatment causes a reduction in the expression of Receptor-Interacting Protein Kinase 1 (RIPK1) and X-linked inhibitor of apoptosis protein (XIAP).[1]
-
Caspase Activation: The combination of increased mitochondrial ROS and decreased XIAP levels leads to the activation of caspase-9, which in turn activates the executioner caspases-3 and -7.[1]
-
Apoptosis Induction: Activated caspases execute the apoptotic program, leading to cancer cell death.[1][2] A feedback loop exists where activated caspases can cleave RIPK1, further promoting apoptosis and downregulating the NF-κB survival pathway.[1]
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the activity of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to assess the effect of this compound on the viability of cancer cells.
References
- 1. ApoTox-Glo™ Triplex Assay Protocol [promega.com]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Impact of PTC-028 on Cellular Energetics and Oxidative Stress: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC-028, a small molecule inhibitor of the Polycomb Repressive Complex 1 (PRC1) component BMI-1, has demonstrated significant anti-tumor activity in various cancer models.[1][2][3] Its mechanism of action extends beyond the epigenetic regulation of gene expression, directly impacting fundamental cellular processes, including energy metabolism and redox homeostasis. This technical guide provides an in-depth analysis of this compound's effects on cellular ATP levels and the generation of mitochondrial reactive oxygen species (ROS), offering a comprehensive resource for researchers in oncology and drug development.
Introduction
BMI-1 is a crucial protein involved in cell cycle regulation, senescence, and the self-renewal of stem cells. Its overexpression is a common feature in a multitude of cancers, correlating with poor prognosis and making it a compelling therapeutic target.[1][2] this compound is an orally bioavailable compound that functions by inducing the hyper-phosphorylation and subsequent degradation of BMI-1.[1][4] This targeted depletion of BMI-1 initiates a cascade of events that culminates in apoptotic cell death. Central to this process are the profound alterations in cellular ATP production and the induction of mitochondrial ROS, which are the focus of this guide.
Core Mechanism of Action: Linking BMI-1 Depletion to Cellular Stress
The primary mode of action of this compound is the post-translational modification of BMI-1, leading to its degradation.[4] This event disrupts the normal functioning of the PRC1 complex and triggers a series of downstream effects that compromise cancer cell viability. A key consequence of BMI-1 depletion by this compound is a time-dependent decrease in cellular ATP levels, coupled with a significant increase in mitochondrial ROS.[1][5] This dual impact on cellular energetics and oxidative balance is a critical driver of the apoptotic response observed in cancer cells treated with this compound.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative findings from studies investigating the impact of this compound on cellular ATP and mitochondrial ROS in ovarian cancer cell lines.
Table 1: Effect of this compound on Cellular ATP Levels in Ovarian Cancer Cells
| Cell Line | This compound Concentration | Time Point | Observed Effect on ATP Levels | Reference |
| CP20 | 100 nM | 0-48 hours | Gradual and significant depletion over time. | [1] |
| OV90 | 100 nM | 0-48 hours | Gradual and significant depletion over time. | [1] |
Table 2: Effect of this compound on Mitochondrial ROS Levels in Ovarian Cancer Cells
| Cell Line | This compound Concentration | Time Point | Observed Effect on Mitochondrial ROS | Reference |
| CP20 | 100 nM | 48 hours | Significant increase in mitochondrial ROS. | [1] |
| OV90 | 100 nM | 48 hours | Significant increase in mitochondrial ROS. | [1] |
Detailed Experimental Protocols
This section outlines the methodologies employed to quantify the effects of this compound on cellular ATP and mitochondrial ROS.
Measurement of Cellular ATP Levels
This protocol is based on the methodology described in studies evaluating this compound and general luminescence-based ATP assays.[1][6][7][8]
Objective: To quantify the intracellular ATP concentration in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., CP20, OV90)
-
This compound
-
96-well opaque plates suitable for luminescence readings
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque plate at a density that ensures they are in the exponential growth phase at the time of the assay.
-
Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 12, 24, 36, 48 hours).
-
Assay Reagent Preparation: Prepare the luminescent ATP detection reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.
-
Cell Lysis and Luminescence Reaction: Add the ATP detection reagent directly to the cell culture wells. The reagent lyses the cells to release ATP and provides the necessary substrates (luciferin and luciferase) for the enzymatic reaction that produces light.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Normalization: To account for variations in cell number, normalize the ATP levels to the number of viable cells in parallel wells, which can be determined using a cell viability assay (e.g., MTS assay).[1]
Measurement of Mitochondrial ROS
This protocol is adapted from the methods used in this compound research, which employ MitoSOX™ Red, a fluorescent probe specific for mitochondrial superoxide (B77818).[1][9]
Objective: To detect and quantify mitochondrial superoxide levels following this compound treatment.
Materials:
-
Cancer cell lines (e.g., CP20, OV90)
-
This compound
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound (e.g., 100 nM) or vehicle control for the specified duration (e.g., 48 hours).
-
Cell Staining:
-
Harvest the cells by trypsinization and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a buffer containing MitoSOX™ Red at the manufacturer's recommended concentration.
-
Incubate the cells under conditions that protect the probe from light (e.g., 37°C for 10-30 minutes).
-
-
Flow Cytometry Analysis:
-
After incubation, wash the cells to remove excess probe.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the stained cells using a flow cytometer equipped with the appropriate lasers and filters for detecting the fluorescence of the oxidized MitoSOX™ probe.
-
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population. An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an elevation in mitochondrial ROS levels.
Visualizing the Impact of this compound
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. mdpi.com [mdpi.com]
Foundational Research on PTC-028 in Ovarian Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical research on PTC-028, a novel small molecule inhibitor of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1), in the context of ovarian cancer. This document summarizes key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Core Concepts and Mechanism of Action
This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models of ovarian cancer.[1][2][3] Its primary mechanism of action is the post-translational depletion of the BMI-1 protein.[1][2][3] BMI-1 is a proto-oncogene and a core component of the Polycomb Repressive Complex 1 (PRC1), which is crucial for gene silencing through chromatin structure regulation.[1] In numerous malignancies, including ovarian cancer, BMI-1 is frequently upregulated and its elevated expression is correlated with a poor prognosis, making it a viable therapeutic target.[1][2][3][4]
This compound induces the hyper-phosphorylation of BMI-1, leading to its subsequent degradation.[1][5] This depletion of cellular BMI-1, coupled with a decrease in ATP and a compromised mitochondrial redox balance, ultimately potentiates caspase-dependent apoptosis in ovarian cancer cells.[1][2][3] Notably, this compound selectively inhibits the growth of cancer cells while having minimal effect on normal cells that express lower levels of BMI-1.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in ovarian cancer.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Type | This compound IC50 (48h) | Effect on Cell Viability at 500 nM (48h) | Reference |
| OVCAR4 | Epithelial Ovarian Cancer | ~100 nM | ~95% decrease | [1] |
| OV90 | Epithelial Ovarian Cancer | ~100 nM | ~95% decrease | [1] |
| CP20 | Cisplatin-Resistant Epithelial Ovarian Cancer | ~100 nM | ~95% decrease | [1] |
| OSE | Immortalized Ovarian Surface Epithelium (Normal) | >500 nM | ~18-30% decrease | [1] |
| FTE | Immortalized Fallopian Tube Epithelium (Normal) | >500 nM | ~18-30% decrease | [1] |
Table 2: Comparative Effects of this compound and PTC-209 on BMI-1 Depletion
| Compound | Concentration | Time to Appreciable BMI-1 Depletion | Mechanism of Cell Death | Reference |
| This compound | 100 nM | Faster | Caspase-dependent apoptosis | [1] |
| PTC-209 | 200 nM | Slower | Autophagy-mediated necroptosis | [1] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the mechanism of action of this compound and the workflows of key experiments.
Signaling Pathway of this compound in Ovarian Cancer
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. researchgate.net [researchgate.net]
The Therapeutic Potential of PTC-028 in Multiple Myeloma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PTC-028, a novel small molecule, has demonstrated significant preclinical therapeutic potential in multiple myeloma (MM). Initially investigated as a BMI-1 modulator, recent studies have redefined its primary mechanism of action. This document provides an in-depth technical overview of this compound, consolidating current understanding of its anti-myeloma activity, mechanism of action, and relevant signaling pathways. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for multiple myeloma.
Introduction to this compound and its Anti-Myeloma Activity
This compound has emerged as a potent anti-proliferative agent against multiple myeloma cells, including models of drug resistance and those supported by the bone marrow microenvironment.[1][2] While initially classified as a BMI-1 inhibitor due to its ability to downregulate BMI-1 protein levels, further investigation has revealed that its cytotoxic effects are independent of BMI-1 expression.[1][2] The primary mechanism of this compound in multiple myeloma is the induction of mitotic arrest, leading to subsequent apoptotic cell death.[1][3]
Quantitative Data on Anti-Myeloma Efficacy
The preclinical efficacy of this compound has been demonstrated across a panel of human multiple myeloma cell lines. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Efficacy of this compound in Human Multiple Myeloma Cell Lines
| Cell Line | IC50 (96h, nM) | Drug Resistance Model |
| AMO-1 | 25 | - |
| JJN-3 | 30 | - |
| KMS-11 | 40 | - |
| KMS-12-BM | 20 | - |
| L-363 | 50 | - |
| MM.1S | 35 | - |
| NCI-H929 | 45 | - |
| OPM-2 | 30 | - |
| RPMI-8226 | 55 | - |
| U-266 | 60 | - |
| AMO-1 Dex | 30 | Dexamethasone Resistant |
| AMO-1 Bort | 28 | Bortezomib Resistant |
Data extracted from Bolomsky et al., 2020.[1][2]
Table 2: In Vivo Efficacy of this compound Analog, PTC596
| Animal Model | Treatment | Outcome |
| 5TGM.1 murine MM model | PTC596 | Complete eradication of multiple myeloma[1][2] |
Mechanism of Action: Mitotic Arrest and Downstream Signaling
The primary anti-myeloma activity of this compound stems from its ability to induce mitotic arrest, which subsequently triggers apoptosis.[1][3] This is accompanied by the modulation of key signaling pathways critical for myeloma cell survival and proliferation.
Induction of Mitotic Arrest
This compound treatment leads to a potent G2/M cell cycle arrest in multiple myeloma cells.[1] This is followed by the induction of apoptosis, indicating that the prolonged arrest in mitosis is cytotoxic.[3]
Caption: this compound induces mitotic arrest, leading to apoptosis in MM cells.
Impairment of c-MYC and AKT Signaling
A crucial aspect of this compound's mechanism is the impairment of pro-survival signaling pathways. Treatment with this compound leads to a reduction in the protein levels and DNA-binding activity of the oncoprotein c-MYC, a key driver in multiple myeloma.[1][4] Additionally, this compound impairs the AKT signaling pathway, a central regulator of cell survival and proliferation.[1][4]
Downregulation of MCL-1
Myeloid cell leukemia-1 (MCL-1) is a critical anti-apoptotic protein and a key survival factor for multiple myeloma cells. This compound treatment results in the loss of MCL-1, contributing to the induction of apoptosis.[1][3]
Caption: this compound inhibits c-MYC and AKT, and induces MCL-1 loss.
The BAMBI Signaling Pathway in Cancer
BMP and Activin Membrane-Bound Inhibitor (BAMBI) is a transmembrane pseudoreceptor that modulates the Transforming Growth Factor-beta (TGF-β) and Wnt/β-catenin signaling pathways.[5][6] These pathways are frequently dysregulated in cancer, including multiple myeloma, where they contribute to pathogenesis and the development of bone disease.[3][7][8] While this compound's mechanism has not been directly linked to BAMBI, understanding this pathway provides a broader context for potential future investigations into novel therapeutic combinations or resistance mechanisms in multiple myeloma.
Caption: BAMBI modulates TGF-β and Wnt/β-catenin signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-myeloma activity.
Cell Viability Assay (MTS Assay)
References
- 1. Targeting the Wnt/beta-catenin pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antagonistic effect of small-molecule inhibitors of Wnt/β-catenin in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wnt signaling in multiple myeloma: a central player in disease with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Wnt/Beta-Catenin Pathway in Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]
- 5. BMP and activin receptor membrane bound inhibitor: BAMBI has multiple roles in gene expression and diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Influencing the Wnt Signaling Pathway in Multiple Myeloma | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Determining the Optimal Dosage of PTC-028 for Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is a novel, orally bioavailable small molecule inhibitor of the B-lymphoma Moloney murine leukemia virus insertion region 1 (BMI-1) protein.[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in a variety of human cancers, where its elevated expression is often correlated with poor prognosis.[1][3] As a key regulator of gene silencing, BMI-1 plays a crucial role in cancer cell proliferation, self-renewal, and survival. This compound exerts its anti-cancer effects by inducing the hyper-phosphorylation and subsequent proteasomal degradation of BMI-1, leading to cell cycle arrest and caspase-dependent apoptosis in cancer cells, while demonstrating minimal effects on normal cells with low BMI-1 expression.[1][4] These application notes provide detailed protocols for determining the optimal dosage of this compound in various cancer cell lines and summarize its effects on cellular viability and key signaling pathways.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its potency.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines (48-hour treatment)
| Cell Line | Cancer Type | IC50 (nM) |
| OVCAR4 | Ovarian Carcinoma | ~100 |
| OV90 | Ovarian Carcinoma | ~100 |
| CP20 | Ovarian Carcinoma | ~100 |
| OSE (Normal) | Ovarian Surface Epithelium | >500 |
| FTE (Normal) | Fallopian Tube Epithelium | >500 |
Data sourced from a study on the therapeutic potential of this compound in ovarian cancer.[1]
Table 2: IC50 Values of this compound in Neuroblastoma Cell Lines (48-hour treatment)
| Cell Line | MYCN Status | IC50 (µM) |
| SK-N-BE(2) | Amplified | 0.04 ± 0.01 |
| IMR-32 | Amplified | 0.05 ± 0.01 |
| NGP | Amplified | 0.06 ± 0.01 |
| SK-N-AS | Non-amplified | 0.12 ± 0.02 |
| SH-SY5Y | Non-amplified | 0.15 ± 0.03 |
Data derived from a study on the antitumor effects of this compound in neuroblastoma.[5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound targets the BMI-1 protein, a key component of the Polycomb Repressive Complex 1 (PRC1). By inducing hyper-phosphorylation, this compound marks BMI-1 for degradation. This leads to the de-repression of the INK4a/ARF locus, which encodes the tumor suppressors p16^INK4a^ and p19^ARF^.[6][7][8] Activation of these pathways ultimately results in cell cycle arrest and apoptosis. Furthermore, this compound has been shown to activate the p53 signaling pathway and decrease the levels of anti-apoptotic proteins such as BCL2 and MCL1.[4]
Caption: this compound induces BMI-1 degradation, leading to cell cycle arrest and apoptosis.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of this compound in cancer cell lines.
Caption: A generalized workflow for determining the IC50 value of this compound.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTS Assay
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A typical concentration range for initial experiments is 0-500 nM.[1]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the media-only blank wells from all other values.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Assessment of Apoptosis using ApoTox-Glo™ Triplex Assay
This assay simultaneously measures viability, cytotoxicity, and caspase-3/7 activation in the same well.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
ApoTox-Glo™ Triplex Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for fluorescence and luminescence measurements
-
Multi-mode microplate reader
Procedure:
-
Viability and Cytotoxicity Measurement:
-
Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well of the 96-well plate containing the treated cells.
-
Briefly mix by orbital shaking (300–500 rpm for ~30 seconds).
-
Incubate for 30-60 minutes at 37°C.[3]
-
Measure fluorescence for viability (400Ex/505Em) and cytotoxicity (485Ex/520Em).[9]
-
-
Caspase-3/7 Activity Measurement:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Briefly mix by orbital shaking (300–500 rpm for ~30 seconds).
-
Incubate for 30-60 minutes at room temperature.[3]
-
Measure luminescence.
-
-
Data Analysis:
-
For each measurement, subtract the background values from the control wells (media only).
-
Normalize the viability and cytotoxicity data to the vehicle-treated control cells.
-
Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.
-
Protocol 3: Western Blot Analysis of BMI-1 Protein Levels
This protocol is for detecting the levels of BMI-1 protein in cancer cells following treatment with this compound.
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody against BMI-1 (e.g., rabbit polyclonal).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BMI-1 (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the BMI-1 signal to the loading control.
-
Conclusion
This compound is a potent and selective inhibitor of BMI-1, demonstrating significant anti-cancer activity in various cancer cell lines, particularly those with elevated BMI-1 expression. The protocols provided herein offer a comprehensive guide for researchers to determine the optimal dosage and to characterize the cellular effects of this compound. The dose-dependent reduction in cell viability and induction of apoptosis, coupled with a clear mechanism of action, underscore the therapeutic potential of this compound in oncology. Further investigation into its efficacy across a broader range of cancer types is warranted.
References
- 1. ApoTox-Glo™ Triplex Assay Protocol [promega.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Bmi1, stem cells, and senescence regulation [jci.org]
- 7. Bmi1, stem cells, and senescence regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bmi-1 promotes neural stem cell self-renewal and neural development but not mouse growth and survival by repressing the p16Ink4a and p19Arf senescence pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
Application Notes and Protocols for Evaluating PTC-028 Efficacy Using an MTS Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is a novel, orally bioavailable small molecule inhibitor of BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog), a key component of the Polycomb Repressive Complex 1 (PRC1).[1] Upregulation of BMI-1 is a common feature in various cancers and is associated with poor prognosis, making it a compelling therapeutic target.[1][2] this compound exerts its anti-cancer effects by inducing hyper-phosphorylation and subsequent degradation of BMI-1 protein.[2][3] This leads to a cascade of downstream events including a reduction in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis.[2][3] In some contexts, this compound has also been shown to inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[4]
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method used to assess cell viability. In viable, metabolically active cells, dehydrogenase enzymes reduce the MTS tetrazolium compound into a soluble formazan (B1609692) product that absorbs light at 490-500 nm.[5] The amount of formazan produced is directly proportional to the number of viable cells in the culture. This application note provides a detailed protocol for performing an MTS assay to evaluate the cytotoxic effects of this compound on cancer cells.
Signaling Pathway of this compound
Caption: this compound Signaling Pathway Leading to Apoptosis.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., Ovarian cancer cell lines CP20, OV90, OVCAR4)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (Selleck Chemicals)[6]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear, flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Preparation of this compound Stock Solution
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
MTS Assay Protocol
The following protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Experimental Workflow for the MTS Assay with this compound.
Detailed Steps:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range to start with is 0.01 µM to 10 µM.
-
Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 hours).[3]
-
-
MTS Reagent Addition and Incubation:
-
Absorbance Measurement:
Data Presentation and Analysis
The raw absorbance values should be corrected by subtracting the average absorbance of the medium-only (background) wells. The percentage of cell viability can then be calculated using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
The results can be summarized in a table and used to generate a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value of this compound.
Table 1: Example of Raw Absorbance Data (490 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
| 0 (Vehicle) | 1.254 | 1.289 | 1.267 | 1.270 |
| 0.01 | 1.231 | 1.255 | 1.248 | 1.245 |
| 0.1 | 1.102 | 1.125 | 1.118 | 1.115 |
| 1 | 0.756 | 0.789 | 0.771 | 0.772 |
| 5 | 0.432 | 0.455 | 0.448 | 0.445 |
| 10 | 0.211 | 0.234 | 0.225 | 0.223 |
| Medium Only | 0.052 | 0.055 | 0.053 | 0.053 |
Table 2: Calculated Percentage of Cell Viability
| This compound (µM) | Average Corrected Absorbance | % Cell Viability |
| 0 (Vehicle) | 1.217 | 100.0 |
| 0.01 | 1.192 | 97.9 |
| 0.1 | 1.062 | 87.3 |
| 1 | 0.719 | 59.1 |
| 5 | 0.392 | 32.2 |
| 10 | 0.170 | 14.0 |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents | Use sterile technique and fresh reagents. |
| Phenol (B47542) red in the medium | Use a medium without phenol red or subtract the absorbance of a medium-only control. | |
| Low signal | Insufficient cell number | Increase the initial cell seeding density. |
| Short incubation time with MTS | Increase the incubation time with the MTS reagent. | |
| Cell line has low metabolic activity | Ensure cells are healthy and in the exponential growth phase. | |
| High variability between replicates | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix gently. |
| Pipetting errors | Use a calibrated multichannel pipette for reagent addition. | |
| Edge effects on the plate | Avoid using the outer wells of the 96-well plate. |
By following this detailed protocol, researchers can effectively utilize the MTS assay to quantify the cytotoxic effects of this compound on cancer cells, providing valuable data for preclinical drug development.
References
- 1. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of the novel tubulin polymerization inhibitor this compound for myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of BMI-1 after PTC-028 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog) is a crucial component of the Polycomb Repressive Complex 1 (PRC1) and a well-established proto-oncogene.[1][2] Its overexpression is frequently observed in a variety of human cancers, where it correlates with poor prognosis.[1][3] BMI-1 plays a significant role in gene silencing, cell cycle regulation, and the self-renewal of stem cells.[1][4] Consequently, it has emerged as a viable therapeutic target for cancer treatment.[1][5]
PTC-028 is an orally bioavailable small molecule inhibitor that has been shown to effectively decrease cellular levels of BMI-1.[1][6] The mechanism of action involves the post-translational modification of BMI-1, specifically through hyper-phosphorylation, which subsequently leads to its degradation.[1][7] This targeted depletion of BMI-1 by this compound has been demonstrated to inhibit cancer cell viability, reduce clonal growth, and induce caspase-dependent apoptosis, while having minimal effects on normal cells with low BMI-1 expression.[1][7]
This document provides a detailed protocol for the analysis of BMI-1 protein levels by Western blot following treatment of cancer cells with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's effect on BMI-1 and the general workflow for the Western blot analysis.
Caption: this compound signaling pathway leading to BMI-1 degradation and apoptosis.
Caption: Experimental workflow for Western blot analysis of BMI-1.
Quantitative Data Summary
The following tables summarize the dose-dependent and time-course effects of this compound on cancer cell viability and BMI-1 protein levels as reported in the literature.
Table 1: Effect of this compound Concentration on Ovarian Cancer Cell Viability
| Cell Line | This compound Concentration (nM) | % Decrease in Cell Viability (48h) |
| OVCAR4 | ~100 | 50 (IC50) |
| OV90 | ~100 | 50 (IC50) |
| CP20 | ~100 | 50 (IC50) |
| OVCAR4 | 500 | ~95 |
| OV90 | 500 | ~95 |
| CP20 | 500 | ~95 |
Data adapted from a study on ovarian cancer cells, showing a significant dose-dependent decrease in cell viability after 48 hours of this compound treatment.[1]
Table 2: Temporal Effect of this compound on BMI-1 Protein Levels in Ovarian Cancer Cells
| Cell Line | Treatment | Time (hours) | Observation |
| CP20 | 100 nM this compound | 0 - 48 | Gradual depletion of cellular BMI-1 levels |
| OV90 | 100 nM this compound | 0 - 48 | Gradual depletion of cellular BMI-1 levels |
| CP20 | 100 nM this compound | 12 | Earliest observation of PARP cleavage (apoptosis marker) |
This table illustrates the time-dependent reduction of BMI-1 protein levels and the subsequent induction of apoptosis following treatment with 100 nM this compound.[1]
Experimental Protocol: Western Blot for BMI-1
This protocol is adapted from established methods for the analysis of BMI-1 expression after this compound treatment.[1]
1. Cell Culture and this compound Treatment
-
Culture cancer cells (e.g., OVCAR4, OV90, CP20) in appropriate media (e.g., RPMI + 10% FBS) in a 5% CO2 humidified atmosphere.[1]
-
Seed cells in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of treatment.
-
Treat cells with the desired concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) or a vehicle control (e.g., DMSO) for the specified time period (e.g., 12, 24, 48 hours).
2. Cell Lysis
-
After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[8]
-
Lyse the cells directly on the plate by adding an appropriate volume of ice-cold RIPA buffer (Boston Bioproducts, Ashland, MA, USA) supplemented with protease and phosphatase inhibitors.[1]
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[8]
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit (Pierce, Grand Island, NY, USA) according to the manufacturer's instructions.[1]
4. Sample Preparation for SDS-PAGE
-
Based on the protein concentration, normalize the volume of each lysate to contain an equal amount of protein (e.g., 20-40 µg).
-
Add 4X Laemmli sample buffer (containing β-mercaptoethanol) to each normalized lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE
-
Load the prepared samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel.[1]
-
Run the gel in 1X SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1] This can be done using a wet or semi-dry transfer system according to the manufacturer's protocol.
7. Blocking
-
After transfer, wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][8]
8. Primary Antibody Incubation
-
Dilute the primary antibody against BMI-1 in the blocking buffer (or as recommended by the manufacturer).
-
Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[9]
9. Secondary Antibody Incubation
-
The following day, wash the membrane three times for 5-10 minutes each with TBST.[8]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1-2 hours at room temperature with gentle agitation.[10]
10. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Visualize the protein bands using a chemiluminescence imaging system or by exposing the membrane to X-ray film.[10]
11. Loading Control
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
Conclusion
The protocol outlined above provides a robust method for assessing the impact of this compound on BMI-1 protein levels in cancer cells. This analysis is critical for understanding the mechanism of action of this compound and for the preclinical evaluation of its therapeutic potential. The provided data and diagrams offer a comprehensive overview for researchers engaged in the study of BMI-1 inhibitors and cancer drug development.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polycomb Protein BMI-1 as a Potential Therapeutic Target in Mucinous Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. bosterbio.com [bosterbio.com]
Application Note: Evaluating the Anti-Cancer Compound PTC-028 using the ApoTox-Glo™ Triplex Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for utilizing the Promega ApoTox-Glo™ Triplex Assay to characterize the cellular effects of PTC-028, a novel inhibitor of BMI-1 function. This compound has demonstrated significant anti-tumor activity by inducing caspase-dependent apoptosis in various cancer cell lines.[1][2] The ApoTox-Glo™ Triplex Assay is a powerful tool that allows for the simultaneous assessment of viability, cytotoxicity, and apoptosis within a single sample well, providing a comprehensive profile of a compound's mechanism of action.[3][4][5] This note will guide researchers through the experimental workflow, data analysis, and interpretation of results when evaluating this compound with this multiplexed assay.
Introduction to this compound and the ApoTox-Glo™ Triplex Assay
This compound is an orally bioavailable small molecule that functions by depleting the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][6] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various cancers, where it plays a crucial role in cell self-renewal and tumorigenesis.[1][2] this compound induces hyper-phosphorylation of BMI-1, leading to its degradation.[1] This depletion of BMI-1 results in a reduction of cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, the activation of caspase-dependent apoptosis.[1][7][8]
The ApoTox-Glo™ Triplex Assay from Promega is a three-step, sequential assay that measures key indicators of cell health:
-
Viability: Measures the activity of a live-cell protease using a cell-permeant fluorogenic substrate (GF-AFC). The signal is proportional to the number of viable cells.[3][4]
-
Cytotoxicity: Measures the activity of a dead-cell protease that is released from cells with a compromised membrane integrity, using a cell-impermeant fluorogenic substrate (bis-AAF-R110).[3][4]
-
Apoptosis: Measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway, using a luminogenic caspase-3/7 substrate (containing the DEVD peptide sequence).[3][4]
This multiplexed approach provides a more complete picture of a compound's effect on cells compared to single-endpoint assays.
Data Presentation: Expected Effects of this compound
Treatment of cancer cells with this compound is expected to result in a dose-dependent decrease in viability and a simultaneous increase in apoptosis, with minimal induction of primary cytotoxicity (necrosis).[1] The following tables summarize hypothetical, yet expected, quantitative data based on published findings.
Table 1: Dose-Dependent Effects of this compound on Ovarian Cancer Cells (e.g., CP20, OV90) after 48-hour treatment.
| This compound Concentration (nM) | Viability (Relative Fluorescence Units - RFU) | Cytotoxicity (Relative Fluorescence Units - RFU) | Caspase-3/7 Activity (Relative Luminescence Units - RLU) |
| 0 (Vehicle Control) | 85,000 | 1,500 | 10,000 |
| 10 | 78,000 | 1,600 | 25,000 |
| 50 | 62,000 | 1,800 | 80,000 |
| 100 | 45,000 | 2,000 | 250,000 |
| 250 | 28,000 | 2,200 | 450,000 |
| 500 | 15,000 | 2,500 | 580,000 |
Table 2: Fold Change in Assay Signals Relative to Vehicle Control.
| This compound Concentration (nM) | Viability (Fold Change) | Cytotoxicity (Fold Change) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 10 | 0.92 | 1.07 | 2.50 |
| 50 | 0.73 | 1.20 | 8.00 |
| 100 | 0.53 | 1.33 | 25.00 |
| 250 | 0.33 | 1.47 | 45.00 |
| 500 | 0.18 | 1.67 | 58.00 |
Experimental Protocols
This section provides a detailed methodology for using the ApoTox-Glo™ Triplex Assay to assess the effects of this compound on a cancer cell line.
Materials
-
ApoTox-Glo™ Triplex Assay Kit (Promega, Cat. No. G6320 or G6321)
-
Cancer cell line of interest (e.g., Ovarian cancer cell lines CP20, OV90)
-
This compound (Selleck Chemicals)
-
Appropriate cell culture medium and supplements
-
White, clear-bottom 96-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring fluorescence and luminescence
-
Orbital shaker
-
CO2 incubator (37°C, 5% CO2)
Experimental Procedure
1. Cell Plating: a. Culture cancer cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a white, clear-bottom 96-well plate at a density of 5,000 - 10,000 cells per well in 80 µL of culture medium. d. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Compound Treatment: a. Prepare a serial dilution of this compound in culture medium at 5X the final desired concentrations. b. Add 20 µL of the 5X this compound dilutions to the appropriate wells to achieve the final desired concentrations (e.g., 0, 10, 50, 100, 250, 500 nM). c. Include vehicle control wells (containing the same concentration of DMSO as the highest this compound concentration). d. Include positive control wells for apoptosis (e.g., staurosporine) and cytotoxicity (e.g., digitonin). e. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
3. Viability and Cytotoxicity Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Prepare the Viability/Cytotoxicity Reagent by adding 10 µL of GF-AFC Substrate and 10 µL of bis-AAF-R110 Substrate to 2 mL of Assay Buffer.[9] Mix well. c. Add 20 µL of the prepared Viability/Cytotoxicity Reagent to each well. d. Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds. e. Incubate the plate at 37°C for 30-60 minutes, protected from light. f. Measure fluorescence for viability at 400nm (Ex) / 505nm (Em) and for cytotoxicity at 485nm (Ex) / 520nm (Em).[9]
4. Apoptosis (Caspase-3/7) Measurement: a. Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the Caspase-Glo® 3/7 Substrate.[9] Mix by inverting until the substrate is fully dissolved. b. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. c. Mix the plate on an orbital shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 30-60 minutes, protected from light. e. Measure luminescence using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average background fluorescence/luminescence (from wells with no cells) from all experimental wells.
-
Calculate Averages and Standard Deviations: Determine the average and standard deviation for each treatment group.
-
Calculate Fold Change: Normalize the data by calculating the fold change relative to the vehicle-treated control for each of the three measurements.[10]
-
Graphing: Plot the results as a function of this compound concentration.
Visualizations
This compound Mechanism of Action and Apoptosis Pathway
Caption: this compound induced apoptosis pathway.
ApoTox-Glo™ Triplex Assay Experimental Workflow
Caption: ApoTox-Glo™ Triplex Assay workflow.
Logical Relationship of ApoTox-Glo™ Triplex Assay Measurements
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ApoTox-Glo™ Triplex Assay Protocol [promega.com]
- 4. promega.com [promega.com]
- 5. ApoTox-Glo™ Triplex Assay [promega.kr]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. ApoTox-Glo™ Triplex Assay Data Analysis Worksheet [promega.com]
Application Notes and Protocols for Establishing a PTC-028 Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is a novel small molecule inhibitor that targets the function of B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1][2] BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and plays a critical role in epigenetic regulation, stem cell self-renewal, and tumorigenesis.[3][4] Elevated expression of BMI-1 is observed in a variety of cancers and is often associated with poor prognosis and resistance to therapy.[2][5] this compound induces hyper-phosphorylation and subsequent degradation of BMI-1, leading to cell cycle arrest and caspase-dependent apoptosis in cancer cells.[1][6][7] The development of cancer cell lines resistant to this compound is a critical step in understanding the potential mechanisms of acquired resistance, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers for patient response.
These application notes provide a comprehensive guide to establishing and characterizing a this compound resistant cancer cell line using a dose-escalation method. The protocols herein detail the necessary experimental procedures, from initial cell culture and drug treatment to the validation and characterization of the resistant phenotype.
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action and Downstream Signaling
This compound leads to the depletion of BMI-1 protein, which in turn relieves the repression of key tumor suppressor genes and activates apoptotic pathways. A simplified diagram of the this compound signaling pathway is presented below.
Caption: this compound induces BMI-1 degradation, leading to apoptosis.
Experimental Workflow for Generating a this compound Resistant Cell Line
The overall workflow for establishing and validating a this compound resistant cancer cell line is depicted in the following diagram.
Caption: Workflow for generating a this compound resistant cell line.
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in the parental cancer cell line. This value will serve as the basis for designing the dose-escalation strategy.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0-500 nM.[8] Ensure the final DMSO concentration does not exceed 0.1% in all wells.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 48-72 hours.[8]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
| Parameter | Recommended Value |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration Range | 0 - 500 nM |
| Incubation Time | 48 - 72 hours |
| Final DMSO Concentration | ≤ 0.1% |
Protocol 2: Generation of this compound Resistant Cell Line by Dose Escalation
Objective: To gradually expose the parental cancer cell line to increasing concentrations of this compound to select for a resistant population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks (T25 or T75)
-
Trypsin-EDTA
-
Cryopreservation medium
Procedure:
-
Initiate the culture of the parental cell line in a T25 flask with complete medium containing this compound at a concentration of approximately IC10 to IC20, as determined in Protocol 1.
-
Maintain the cells in this concentration of this compound, changing the medium every 2-3 days.
-
When the cells reach 70-80% confluency and exhibit stable growth, subculture them.
-
Gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[9]
-
At each concentration step, allow the cells to adapt and resume a stable growth rate before the next increase. This may take several passages.
-
If significant cell death is observed, maintain the cells at the current concentration until they recover.
-
Periodically cryopreserve cells at different stages of the dose escalation.
-
Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line. This process can take several months.[10]
| Parameter | Recommended Strategy |
| Starting this compound Concentration | IC10 - IC20 of parental cells |
| Dose Escalation Increment | 1.5 to 2-fold increase |
| Culture Monitoring | Observe for stable growth and morphology |
| Cryopreservation | Every 3-5 passages |
Protocol 3: Validation of the Resistant Phenotype
Objective: To confirm and quantify the resistance of the newly generated cell line to this compound.
Procedure:
-
Determine the IC50 of this compound for the resistant cell line using the same procedure as described in Protocol 1.
-
Calculate the Resistance Index (RI) using the following formula: RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
An RI significantly greater than 1 confirms the resistant phenotype.
| Cell Line | Hypothetical IC50 (nM) | Resistance Index (RI) |
| Parental | 50 | 1 |
| This compound Resistant | 500 | 10 |
Protocol 4: Characterization of the this compound Resistant Cell Line
Objective: To investigate the molecular mechanisms underlying the acquired resistance to this compound.
Procedure:
-
Culture both parental and resistant cells in the absence of this compound for at least 48 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against BMI-1, ubiquitinated Histone 2A (uH2A), and other relevant proteins in the BMI-1 signaling pathway (e.g., p16INK4a, ARF, Survivin, XIAP, RIPK1). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to compare protein expression levels between the parental and resistant cell lines.
Procedure:
-
Isolate total RNA from both parental and resistant cells cultured in the absence of this compound.
-
Synthesize cDNA from the RNA samples.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for BMI-1 and its downstream target genes.
-
Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate the relative fold change in gene expression in the resistant cells compared to the parental cells using the ΔΔCt method.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| Survivin (BIRC5) | GACCACCG CATCTCTACATTC | CTTGTTCTTGGCTCTTTCTCTG | [2][11] |
| p16INK4a (CDKN2A) | CAACGCACCGAATAGTTACG | AGCACCACCAGCGTGTCC | [5][12] |
| ARF (CDKN2A) | GCGCTAGAGGAGCAGCGAG | GCGCTGCCCATCATCATG | [13][14] |
| XIAP | GACAGTATGCAAGATGACGTCAAGTCA | GCAAAGCTTCTCCTCTTGCAG | [15] |
| RIPK1 | GGGAAGGTGTCTCTGTGTTTC | CCTCGTTGTGCTCAATGCAG | [3] |
| GAPDH | CACCCACTCCTCCACCTTTG | TCCACCACCCTGTTGCTGTA | [3] |
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells) from both parental and resistant lines into 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix and stain the colonies with crystal violet.
-
Count the number of colonies (containing >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition to assess the long-term proliferative capacity in the presence of the drug.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Massive cell death during dose escalation | Drug concentration increased too rapidly. | Reduce the increment of dose escalation and allow more time for adaptation. |
| No significant increase in IC50 | Insufficient drug pressure or duration of treatment. | Continue the dose-escalation for a longer period. Ensure consistent drug exposure. |
| Loss of resistant phenotype | Culturing in the absence of this compound for extended periods. | Maintain a low concentration of this compound in the culture medium of the resistant line. |
| High background in Western blots | Insufficient blocking or washing. | Optimize blocking conditions and increase the number and duration of washes. |
| Non-specific amplification in qRT-PCR | Poor primer design or annealing temperature. | Verify primer specificity using melt curve analysis and optimize the annealing temperature. |
Conclusion
The successful establishment and thorough characterization of a this compound resistant cancer cell line are invaluable for advancing our understanding of drug resistance mechanisms. The protocols outlined in these application notes provide a systematic approach for researchers to generate these critical tools. The resulting resistant cell lines will facilitate the identification of novel therapeutic targets and the development of strategies to overcome clinical resistance to BMI-1 inhibitors.
References
- 1. sinobiological.com [sinobiological.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Receptor-interacting protein kinase 1 (RIPK1) regulates cervical cancer cells via NF-κB–TNF-α pathway: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tw.sinobiological.com [tw.sinobiological.com]
- 5. origene.com [origene.com]
- 6. kr.sinobiological.com [kr.sinobiological.com]
- 7. Human XIAP qPCR primer set (NM_001167) - DiaCarta, Inc. [diacarta.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Survivin expression in human lung cancer and the influence of its downregulation on the biological behavior of human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. Comprehensive analysis of CDKN2A (p16INK4A/p14ARF) and CDKN2B genes in 53 melanoma index cases considered to be at heightened risk of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Down-regulation of XIAP enhances the radiosensitivity of esophageal cancer cells in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy and Pharmacokinetic Studies of PTC-028 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PTC-028 is an orally bioavailable small molecule inhibitor of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2][3] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various cancers, where it plays a crucial role in cell self-renewal and tumorigenesis.[1] this compound induces hyper-phosphorylation and subsequent proteasomal degradation of BMI-1, leading to a cascade of events including mitochondrial reactive oxygen species (ROS) generation and ultimately, caspase-dependent apoptosis.[1][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including ovarian cancer and myelodysplastic syndrome.[1][5]
These application notes provide a detailed experimental design and protocols for evaluating the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound in mouse models of cancer.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound leading to apoptosis.
Experimental Design: Orthotopic Ovarian Cancer Model
This section outlines an experimental design to evaluate the efficacy of this compound in an orthotopic mouse model of ovarian cancer.
Animal Model and Cell Line
-
Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Line: OV90 human ovarian cancer cell line, which is known to express high levels of BMI-1. For in vivo imaging, the cell line should be stably transfected with a luciferase reporter gene (OV90-luc).
Experimental Groups and Dosing
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Twice weekly | 10 |
| 2 | This compound | 15 mg/kg | Oral Gavage | Twice weekly | 10 |
| 3 | Positive Control (Cisplatin + Paclitaxel) | 3 mg/kg (Cisplatin)15 mg/kg (Paclitaxel) | Intraperitoneal | Weekly | 10 |
Experimental Workflow
Caption: Experimental workflow for the in vivo efficacy study.
Detailed Protocols
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (B11928114) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Calculate the required amount of this compound based on the dosing concentration (15 mg/kg) and the number and weight of the mice.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose powder in sterile water.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for 5-10 minutes to aid in dissolution and create a fine suspension.
-
Prepare the formulation fresh on each day of dosing.
Orthotopic Implantation of Ovarian Cancer Cells
Materials:
-
OV90-luc cells in sterile PBS (e.g., 1 x 10^6 cells in 10 µL)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scissors, forceps)
-
30-gauge needle and syringe
-
Sutures or wound clips
Protocol:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in a prone position and prepare the surgical area on the left flank by shaving and sterilizing with an antiseptic solution.
-
Make a small skin incision (approximately 1 cm) over the location of the ovary.
-
Gently exteriorize the ovary and the surrounding fat pad.
-
Carefully inject 10 µL of the OV90-luc cell suspension into the ovarian bursa using a 30-gauge needle.
-
Return the ovary to the peritoneal cavity.
-
Close the muscle layer and skin with sutures or wound clips.
-
Monitor the animal during recovery.
Monitoring Tumor Growth by Bioluminescence Imaging (BLI)
Materials:
-
D-luciferin (150 mg/kg)
-
In vivo imaging system (e.g., IVIS)
Protocol:
-
Administer D-luciferin via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Anesthetize the mice with isoflurane.
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images.
-
Quantify the bioluminescent signal (photons/second) from the tumor region for each mouse.
-
Perform imaging weekly to monitor tumor progression.
Pharmacokinetic (PK) Study
Experimental Design for PK Study:
| Parameter | Value |
| Animal Strain | CD-1 mice |
| Number of Animals | 3 per time point |
| Dose | 10 mg/kg and 20 mg/kg |
| Route of Administration | Single oral gavage |
| Blood Sampling Time Points | 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose |
| Anticoagulant | K2EDTA |
| Analytical Method | LC-MS/MS |
Protocol:
-
Administer a single oral dose of this compound to the mice.
-
At each specified time point, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing K2EDTA.
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
Pharmacodynamic (PD) Biomarker Analysis
Protocol:
-
At the end of the efficacy study, euthanize the mice and excise the tumors.
-
Divide each tumor into two halves.
-
For Western Blot Analysis:
-
Snap-freeze one half of the tumor in liquid nitrogen and store at -80°C.
-
Homogenize the tumor tissue and extract proteins.
-
Perform western blotting using primary antibodies against BMI-1, phosphorylated BMI-1, and cleaved caspase-3. Use a loading control like beta-actin.
-
-
For Immunohistochemistry (IHC) or TUNEL Assay:
-
Fix the other half of the tumor in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin.
-
Perform IHC for BMI-1 or a TUNEL assay to detect apoptotic cells according to standard protocols.
-
Patient-Derived Xenograft (PDX) Models
For a more clinically relevant assessment, patient-derived xenograft (PDX) models of ovarian cancer can be utilized.[1][2][3][4]
Experimental Design Summary:
-
Model Generation: Implant fresh tumor tissue from ovarian cancer patients subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID).
-
Expansion: Passage the tumors through subsequent generations of mice to establish a stable PDX line.
-
Treatment Study: Once tumors are established in a cohort of mice, randomize them into treatment groups as described for the cell line-derived xenograft model.
-
Endpoints: Monitor tumor volume (for subcutaneous models) or use imaging and survival as endpoints. Conduct pharmacodynamic analysis on tumor tissue post-treatment.
This comprehensive approach will provide valuable insights into the in vivo activity of this compound and support its further preclinical and clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Patient-Derived Xenograft Models of Epithelial Ovarian Cancer for Preclinical Studies [e-crt.org]
- 3. Patient-derived tumor models are attractive tools to repurpose drugs for ovarian cancer treatment: pre-clinical updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient-Derived Xenograft Models for Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo imaging and therapeutic treatments in an orthotopic mouse model of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PTC-028 Administration in Orthotopic Mouse Models
These application notes provide a detailed protocol for the administration and dosage of PTC-028, a novel BMI-1 inhibitor, in orthotopic mouse models of ovarian cancer. This document is intended for researchers, scientists, and drug development professionals working in oncology and preclinical studies.
Overview
This compound is an orally bioavailable small molecule that functions by inducing the hyper-phosphorylation and subsequent degradation of BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog), a key component of the Polycomb Repressive Complex 1.[1][2] Upregulation of BMI-1 is associated with poor prognosis in several cancers, including ovarian cancer, making it a viable therapeutic target.[1][2] Preclinical studies have demonstrated that this compound can selectively inhibit the growth of cancer cells and induce caspase-dependent apoptosis.[1][3] In orthotopic mouse models of ovarian cancer, orally administered this compound has shown significant single-agent antitumor activity, comparable to standard-of-care chemotherapy.[1][2]
Mechanism of Action Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound's mechanism of action. This compound treatment leads to the hyper-phosphorylation and depletion of BMI-1. This, in turn, causes a reduction in cellular ATP and an increase in mitochondrial reactive oxygen species (ROS). The rise in ROS and a decrease in XIAP (X-linked inhibitor of apoptosis protein) activate caspase-9, which then activates caspase-3/7, leading to apoptosis. The pathway also involves the downregulation of RIPK1 (receptor-interacting protein kinase 1) and NF-κB.[1][4]
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Pharmacokinetic Parameters of this compound in CD-1 Mice [1][5]
| Dosage (Oral) | Cmax (µg/mL) | Tmax (h) | AUC0-24h (µg·h/mL) |
| 10 mg/kg | 0.79 | 1 | 10.9 |
| 20 mg/kg | 1.49 | 1 | 26.1 |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model (OV90 cells) [1]
| Treatment Group | Dosage & Schedule | Administration Route | Mean Tumor Weight (g) ± SD |
| Vehicle Control | 0.5% HPMC, 1% Tween 80 | Oral & Intraperitoneal | Data not specified |
| This compound | 15 mg/kg, twice weekly | Oral | Significantly reduced |
| Cisplatin + Paclitaxel | 3 mg/kg/week + 15 mg/kg/week | Intraperitoneal | Significantly reduced |
Note: The original study states that orally administered this compound exhibited significant single-agent antitumor activity comparable to the standard-of-care cisplatin/paclitaxel therapy. Specific mean tumor weights with standard deviations were presented graphically in the source publication.
Experimental Protocols
The following are detailed protocols for the use of this compound in an orthotopic mouse model of ovarian cancer.
Animal Model
-
Species: Athymic nude mice (NCr-nu)[1]
-
Sex: Female[1]
-
Age: 6 to 8 weeks old[1]
-
Supplier: Harlan Laboratory (or equivalent)[1]
-
Housing: Mice should be housed and maintained under specific pathogen-free conditions in facilities approved by the American Association for Accreditation of Laboratory Animal Care (AAALAC) and in accordance with all applicable regulations and standards.[1]
Orthotopic Implantation of Ovarian Cancer Cells
This protocol is based on the use of the OV90 human ovarian cancer cell line.[1]
-
Cell Culture: Culture OV90 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation:
-
Trypsinize the cells and wash them with sterile phosphate-buffered saline (PBS).
-
Perform a cell count and assess viability using a method such as trypan blue exclusion.
-
Resuspend the cells in sterile PBS at a concentration of 1 x 10^7 cells/mL.[1]
-
-
Surgical Procedure:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Place the mouse in a supine position and sterilize the abdominal area.
-
Make a small midline incision in the lower abdomen to expose the peritoneal cavity.
-
Gently exteriorize the ovaries.
-
Using a 30-gauge needle, inject 10 µL of the cell suspension (containing 1 x 10^6 cells) into the bursa of each ovary.[1]
-
Carefully return the ovaries to the peritoneal cavity.
-
Close the peritoneal wall and skin with sutures or surgical clips.
-
Provide appropriate post-operative care, including analgesics.
-
-
Tumor Establishment: Allow one week for the tumors to establish before initiating treatment.[1]
This compound Formulation and Administration
-
Vehicle Preparation: Prepare a vehicle solution of 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) and 1% Tween 80 in sterile water.[1]
-
This compound Dosing Solution Preparation:
-
Weigh the required amount of this compound powder based on the number and weight of the mice to be dosed.
-
Suspend the this compound powder in the prepared vehicle to achieve a final concentration suitable for a 15 mg/kg dosage. The volume administered to each mouse should be calculated based on its body weight (typically 100-200 µL).
-
Ensure the suspension is homogenous before each administration.
-
-
Administration:
-
Control Groups:
Treatment and Monitoring
-
Treatment Duration: Initiate treatment one week after orthotopic implantation and continue for 3 to 4 weeks.[1]
-
Monitoring:
-
Monitor the mice regularly for signs of tumor growth, such as abdominal distension.
-
Record body weights at least twice a week to assess toxicity.
-
At the end of the study, euthanize the mice according to approved institutional guidelines.
-
-
Endpoint Analysis:
-
Excise the primary ovarian tumors and any visible metastases.
-
Measure and record the weight of the tumors.[1]
-
Tissues can be fixed in formalin for histological analysis or snap-frozen for molecular analysis.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in an orthotopic mouse model.
Caption: Experimental Workflow for this compound In Vivo Study.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Assessing Apoptosis Induced by PTC-028 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is a second-generation small molecule inhibitor of BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1), a key component of the Polycomb Repressive Complex 1 (PRC1).[1][2] BMI-1 is frequently overexpressed in various cancers and plays a crucial role in regulating gene silencing, cell cycle progression, and maintaining cancer stem cell populations.[1][3] this compound induces apoptosis in cancer cells by promoting the hyper-phosphorylation and subsequent degradation of the BMI-1 protein.[3][4] This leads to a cascade of downstream events including decreased cellular ATP, increased mitochondrial reactive oxygen species (ROS), and ultimately, the activation of the caspase-dependent apoptotic pathway.[1][2][3][4] In some cancer models, this compound has also been shown to activate the p53 signaling pathway and reduce the levels of anti-apoptotic proteins such as BCL2 and MCL1.[3]
These application notes provide a detailed overview of the methodologies to assess apoptosis in cancer cells following treatment with this compound. The protocols outlined below are standard techniques that have been successfully employed to characterize the pro-apoptotic effects of this compound.
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling cascade initiated by this compound, leading to apoptotic cell death.
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for Assessing Apoptosis
The following diagram outlines a typical experimental workflow for evaluating the apoptotic effects of this compound on cancer cells.
Caption: Experimental workflow for apoptosis assessment.
Data Presentation
The following table provides a template for summarizing quantitative data from various apoptosis assays after this compound treatment.
| Assay | Vehicle Control (0.1% DMSO) | This compound (100 nM) | This compound (250 nM) | This compound (500 nM) |
| Annexin V Positive Cells (%) | 5.2 ± 1.1 | 25.8 ± 3.5 | 48.9 ± 4.2 | 75.3 ± 5.9 |
| Caspase-3/7 Activity (RLU) | 1,500 ± 250 | 8,500 ± 980 | 15,200 ± 1,800 | 25,600 ± 2,100 |
| TUNEL Positive Nuclei (%) | 3.1 ± 0.8 | 20.5 ± 2.9 | 42.1 ± 3.8 | 68.7 ± 5.1 |
| Cleaved PARP / Total PARP Ratio | 0.05 ± 0.02 | 0.45 ± 0.08 | 0.85 ± 0.12 | 1.20 ± 0.15 |
Data are represented as mean ± standard deviation from three independent experiments. RLU: Relative Luminescence Units.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human ovarian cancer cell lines such as OVCAR-3, SKOV-3, or other relevant cancer cell lines with known BMI-1 expression.
-
Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired time points (e.g., 24, 48, 72 hours).
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate).
-
Binding Buffer.
-
Propidium Iodide (PI) solution.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
-
-
Protocol:
-
After this compound treatment, collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-Glo® 3/7 Assay for Caspase Activity
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
White-walled 96-well plates.
-
Luminometer.
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with this compound as described above.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Materials:
-
In Situ Cell Death Detection Kit (e.g., Roche or similar).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilisation solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate).
-
DAPI or Hoechst for nuclear counterstaining.
-
Fluorescence microscope or flow cytometer.
-
-
Protocol (for microscopy):
-
Grow and treat cells on glass coverslips in a multi-well plate.
-
After treatment, wash the cells with PBS and fix with fixation solution for 1 hour at room temperature.
-
Wash with PBS and permeabilize the cells for 2 minutes on ice.
-
Wash with PBS and add 50 µL of TUNEL reaction mixture to each coverslip.
-
Incubate in a humidified atmosphere for 60 minutes at 37°C in the dark.
-
Rinse the coverslips three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive nuclei will fluoresce (typically green), indicating apoptotic cells.
-
Western Blotting for Apoptosis Markers
Western blotting can be used to detect the cleavage of key apoptotic proteins.
-
Materials:
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-BMI-1, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
The appearance of cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) indicates apoptosis. A decrease in full-length BMI-1 protein should also be observed. β-actin is used as a loading control.
-
Conclusion
The methodologies described in these application notes provide a robust framework for investigating and quantifying the pro-apoptotic effects of this compound. By employing a combination of these assays, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms by which this compound induces apoptosis in cancer cells, thereby aiding in its further development as a potential therapeutic agent.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial ROS Generation by PTC-028
For Researchers, Scientists, and Drug Development Professionals
Introduction
PTC-028 is a novel small molecule inhibitor of the Polycomb group protein BMI-1, which plays a critical role in epigenetic regulation, stem cell self-renewal, and oncogenesis.[1] Elevated BMI-1 expression is associated with poor prognosis in several cancers, making it a compelling therapeutic target.[1] this compound induces cancer cell death by promoting the hyper-phosphorylation and subsequent degradation of BMI-1.[1] A key downstream effector of this compound's anti-cancer activity is the induction of mitochondrial dysfunction, characterized by a decrease in ATP production and a significant increase in mitochondrial Reactive Oxygen Species (ROS) generation, leading to caspase-dependent apoptosis.[1][2]
These application notes provide detailed protocols for the sensitive and accurate measurement of mitochondrial ROS in response to this compound treatment. The following methods are essential for researchers investigating the mechanism of action of this compound, characterizing its effects on mitochondrial function, and developing it as a potential therapeutic agent.
Signaling Pathway of this compound-Induced Mitochondrial ROS
This compound treatment initiates a signaling cascade that culminates in mitochondrial ROS production and apoptosis. The key steps are outlined below:
Caption: this compound signaling pathway leading to mitochondrial ROS production.
Quantitative Data Summary
The following table summarizes quantitative data related to the effects of this compound on cell viability and mitochondrial ROS generation in ovarian cancer cell lines.
| Cell Line | Parameter | This compound Concentration | Treatment Time | Result | Reference |
| OVCAR4, OV90, CP20 | IC50 (Cell Viability) | ~100 nM | 48 hours | Significant dose-dependent decrease in viability | [2] |
| OV90, CP20 | Mitochondrial Superoxide (B77818) | 100 nM | 48 hours | Significant increase in MitoSOX Red fluorescence | [1] |
| CP20, OV90 | Cellular ATP Levels | 100 nM | 12-48 hours | Gradual, time-dependent decrease | [1] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide with MitoSOX Red by Flow Cytometry
This protocol details the use of MitoSOX Red, a fluorescent probe that specifically detects superoxide in the mitochondria of live cells.
Materials:
-
This compound (stock solution in DMSO)
-
Ovarian cancer cell lines (e.g., OV90, CP20) or other susceptible cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MitoSOX Red Mitochondrial Superoxide Indicator (e.g., Thermo Fisher Scientific, M36008)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trypsin-EDTA
-
FACS tubes
-
Flow cytometer
-
Positive Control: Antimycin A (induces mitochondrial superoxide production)
-
Negative Control/Scavenger: N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 10 nM to 500 nM. Include a vehicle control (DMSO).
-
For a time-course experiment, treat cells for various durations (e.g., 6, 12, 24, 48 hours). Based on existing data, a 48-hour treatment with 100 nM this compound should yield a significant signal.[1]
-
Controls:
-
Positive Control: In a separate well, treat cells with a known inducer of mitochondrial ROS, such as Antimycin A (e.g., 10 µM for 30-60 minutes) prior to staining.
-
Negative Control: In another well, co-treat cells with this compound and a ROS scavenger like N-acetylcysteine (e.g., 5 mM NAC, pre-incubated for 1 hour before adding this compound).
-
-
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Shortly before use, dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in warm serum-free medium or PBS. Protect the solution from light.
-
Aspirate the culture medium containing this compound and wash the cells once with warm PBS.
-
Add the MitoSOX Red working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting and Analysis:
-
Aspirate the MitoSOX Red solution and wash the cells twice with warm PBS.
-
Detach adherent cells with Trypsin-EDTA, neutralize with complete medium, and transfer to FACS tubes.
-
Centrifuge the cells at 300-500 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold PBS.
-
Analyze the samples immediately on a flow cytometer. Excite the sample at ~510 nm and detect emission at ~580 nm (typically using the PE channel).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Caption: Workflow for measuring mitochondrial superoxide with MitoSOX Red.
Protocol 2: Measurement of Mitochondrial Hydrogen Peroxide with Amplex Red
This protocol describes the use of the Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit to measure the release of hydrogen peroxide (H₂O₂), a more stable ROS, from cells treated with this compound. This assay is suitable for a 96-well plate reader format.
Materials:
-
This compound (stock solution in DMSO)
-
Susceptible cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit (e.g., Thermo Fisher Scientific, A22188)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
-
Positive Control: H₂O₂ (for standard curve and as a treatment control)
-
Negative Control/Scavenger: N-acetylcysteine (NAC)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
This compound Treatment:
-
Prepare dilutions of this compound in complete culture medium.
-
Treat cells with the desired concentrations of this compound and for the desired time points. Include vehicle and untreated controls.
-
Controls:
-
Positive Control: Treat cells with a low concentration of H₂O₂ (e.g., 100 µM) for 1-2 hours.
-
Negative Control: Co-treat cells with this compound and NAC (e.g., 5 mM).
-
-
-
Amplex Red Assay:
-
Prepare the Amplex Red reaction mixture according to the manufacturer's protocol. This typically involves diluting the Amplex Red reagent and horseradish peroxidase (HRP) in the provided reaction buffer.
-
Prepare a standard curve of H₂O₂ (e.g., 0 to 20 µM) in reaction buffer.
-
After the this compound treatment period, aspirate the culture medium.
-
Wash the cells gently with warm PBS.
-
Add 100 µL of the Amplex Red reaction mixture to each well, including the wells for the standard curve.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence in a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Subtract the fluorescence value of the no-H₂O₂ control from all measurements.
-
Plot the standard curve and determine the concentration of H₂O₂ in the experimental samples.
-
Normalize the H₂O₂ concentration to the cell number or protein content in each well.
-
Caption: Workflow for measuring hydrogen peroxide with Amplex Red.
Concluding Remarks
The protocols outlined in these application notes provide robust and reliable methods for quantifying this compound-induced mitochondrial ROS. Accurate measurement of mitochondrial ROS is crucial for elucidating the complete mechanism of action of this compound and for its continued development as a targeted anti-cancer therapeutic. Researchers are encouraged to optimize the suggested protocols for their specific cell lines and experimental conditions to ensure the highest quality data.
References
Troubleshooting & Optimization
troubleshooting PTC-028 solubility issues in cell culture media
Welcome to the technical support center for PTC-028. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the use of this compound in cell culture experiments, with a specific focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1).[1] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing.[1] this compound functions by inducing hyper-phosphorylation and subsequent degradation of BMI-1 protein.[2][3] This leads to a reduction in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis in cancer cells.[2][4] It has been shown to selectively inhibit the growth of cancer cells while having minimal effect on normal cells.[2][3]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is practically insoluble in water.[3] However, it is soluble in several organic solvents. The reported solubility data is summarized in the table below.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 125 mg/mL | 308.40 mM | May require sonication to fully dissolve.[5] Use fresh, moisture-free DMSO for best results.[3] |
| DMSO | 81 mg/mL | 199.84 mM | - |
| DMSO | 1 mg/mL | - | - |
| DMF | 20 mg/mL | - | - |
| Ethanol | 17 mg/mL | - | - |
Q3: My this compound precipitated after I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue with compounds that have low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. The first step is to visually inspect your culture plates for any signs of precipitation.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
If you are observing precipitation of this compound upon its addition to cell culture media, follow these steps to troubleshoot the problem.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 405.32 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.05 mg of this compound.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 4.05 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes to dissolve the compound.
-
Visual Inspection: Visually inspect the solution to ensure that all of the this compound has dissolved and the solution is clear.
-
(Optional) Sonication: If you observe any remaining solid particles, you can sonicate the tube in a water bath for 5-10 minutes to aid dissolution.[5]
-
Sterilization: It is not recommended to filter-sterilize concentrated DMSO stocks as the compound may be retained by the filter membrane. Prepare the stock solution using aseptic techniques in a laminar flow hood.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[5] Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Empirical Solubility of this compound in Cell Culture Media
Objective: To determine the maximum concentration of this compound that can be solubilized in your specific cell culture medium without precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your complete cell culture medium (including serum and other supplements)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration remains below 0.5%.
-
Incubation: Incubate the dilutions at 37°C and 5% CO2 for a period of time that is relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: After incubation, carefully inspect each dilution for any signs of precipitation. This can be done by eye and more sensitively under a microscope. Look for crystals or amorphous precipitates.
-
Determine the Solubility Limit: The highest concentration that remains clear and free of precipitate is the empirical solubility limit of this compound in your specific cell culture medium under your experimental conditions. It is advisable to use a working concentration that is well below this limit to ensure the compound remains in solution throughout your experiment.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in inducing apoptosis in cancer cells.
Caption: this compound mechanism of action leading to apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
Technical Support Center: Optimizing PTC-028 for Apoptosis Induction
Welcome to the technical support center for PTC-028. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for apoptosis induction assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide
Optimizing the concentration of any compound is critical for obtaining reliable and reproducible results. The following table addresses common issues encountered during apoptosis induction experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High background apoptosis in negative control | Cell culture conditions: Over-confluency, nutrient deprivation, or contamination can induce apoptosis. | Ensure cells are in the logarithmic growth phase and not overly confluent. Use fresh culture medium and regularly test for contamination. |
| Improper sample handling: Harsh pipetting or centrifugation can cause mechanical damage to cells, leading to false positives.[1] | Handle cells gently. Centrifuge at low speeds (e.g., 300-400 x g) for 5-10 minutes.[1] | |
| Reagent concentration: Excessive concentrations of fluorescent dyes or antibodies can lead to non-specific binding.[1] | Titrate reagents to determine the optimal concentration with the lowest background signal. | |
| Weak or no apoptotic signal in this compound treated cells | Sub-optimal drug concentration: The concentration of this compound may be too low to induce a detectable apoptotic response. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.[2][3] |
| Inappropriate incubation time: The duration of this compound treatment may be too short for the induction of apoptosis. | Conduct a time-course experiment to identify the optimal treatment duration. Apoptosis is a dynamic process, and the timing of analysis is crucial.[1] | |
| Incorrect assay timing: The apoptotic event being measured may occur at a different time point than when the assay is performed. | Consider the kinetics of apoptosis. Early markers like Annexin V externalization appear before late markers like DNA fragmentation. | |
| Reagent issues: Improper storage or handling of assay reagents can lead to loss of activity.[1] | Store all reagents according to the manufacturer's instructions and use a positive control to validate reagent performance. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for accuracy. |
| Edge effects in multi-well plates: Wells on the outer edges of a plate are prone to evaporation, which can affect cell health and drug concentration. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Pipetting errors: Inaccurate pipetting of this compound or assay reagents will lead to inconsistent results. | Calibrate pipettes regularly and use proper pipetting techniques. | |
| Unexpected cell morphology | Off-target effects or cytotoxicity: At high concentrations, this compound may induce necrosis rather than apoptosis.[4] | Carefully observe cell morphology under a microscope. Necrotic cells typically swell and lyse, while apoptotic cells shrink and form apoptotic bodies. Use a lower concentration range if necrosis is observed. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
A1: this compound induces apoptosis by causing post-translational modification of the BMI-1 protein.[5] This leads to a cascade of downstream events including the depletion of cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, the activation of caspase-dependent apoptosis.[6][7] The process involves the activation of caspase-9 and caspase-3/7.[6]
Q2: What is a typical starting concentration range for this compound in apoptosis assays?
A2: Based on published studies, a common concentration range for this compound in in-vitro apoptosis assays is between 0 and 500 nmol/L.[5] However, the optimal concentration is highly cell-line dependent. For example, in some ovarian cancer cell lines, a concentration of 100 nM has been shown to be effective.[6][8] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q3: How long should I treat my cells with this compound?
A3: A common incubation time for this compound treatment in apoptosis assays is 48 hours.[5][8] However, the optimal time can vary depending on the cell line and the specific apoptotic event being measured. A time-course experiment is recommended to determine the ideal treatment duration.
Q4: Can I use this compound in combination with other drugs?
A4: Yes, this compound can be used in combination with other therapeutic agents. Its mechanism of action, targeting the BMI-1 pathway, may offer synergistic effects with other anti-cancer drugs. However, combination studies require careful optimization of the concentrations and timing of administration for each compound.
Q5: Which apoptosis assay is most suitable for use with this compound?
A5: The choice of assay depends on the specific stage of apoptosis you wish to detect.
-
Annexin V/PI staining is ideal for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis.[9]
-
Caspase activity assays measure the activity of key executioner caspases like caspase-3 and -7, which are activated during apoptosis.[10][11]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays detect DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]
It is often beneficial to use a combination of these assays to obtain a comprehensive understanding of the apoptotic process induced by this compound.
Quantitative Data Summary
The following table summarizes recommended concentration ranges for this compound based on in-vitro studies.
| Cell Line Type | This compound Concentration Range | Incubation Time | Reference |
| Ovarian Cancer Cells (CP20, OV90, OVCAR4) | 0 - 500 nmol/L | 48 hours | [5][8] |
| Ovarian Cancer Cells (CP20, OV90) | 100 nmol/L | Up to 48 hours | [6][7] |
| Immortalized Ovarian/Fallopian Tube Epithelium | 0 - 500 nmol/L | 48 hours | [5] |
Experimental Protocols
Annexin V/PI Staining Protocol
This protocol is a general guideline for detecting apoptosis by flow cytometry.
Materials:
-
This compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired duration. Include both untreated (negative) and positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine).[9]
-
Cell Harvesting:
-
Suspension cells: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Adherent cells: Gently detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.[9] Centrifuge at 300 x g for 5 minutes.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]
Caspase-3/7 Activity Assay (Fluorometric)
This protocol outlines a general procedure for measuring caspase-3/7 activity.
Materials:
-
This compound
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)[10]
-
Cell Lysis Buffer
-
Assay Buffer
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol for your specific lysis buffer. This typically involves incubating the cells with the lysis buffer on ice.[15]
-
Assay Reaction: Add the caspase-3/7 substrate and assay buffer to the cell lysate in each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10]
-
Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[10]
TUNEL Assay Protocol (Fluorescence Microscopy)
This protocol provides a general workflow for detecting DNA fragmentation.
Materials:
-
This compound
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)[12]
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)[12]
-
TdT Reaction Mix (containing TdT enzyme and labeled dUTPs)[12]
-
Wash Buffer
-
DAPI (or other nuclear counterstain)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Culture and treat cells with this compound on coverslips or in chamber slides.
-
Fixation: Fix the cells with Fixation Buffer for 15-30 minutes at room temperature.[12]
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 5-15 minutes on ice.[12]
-
Labeling: Incubate the cells with the TdT Reaction Mix for 60 minutes at 37°C in a humidified chamber.[12]
-
Washing: Wash the cells thoroughly with Wash Buffer.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualizations
The following diagrams illustrate key concepts and workflows related to the optimization of this compound for apoptosis induction.
Caption: Workflow for optimizing this compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bosterbio.com [bosterbio.com]
- 10. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. clyte.tech [clyte.tech]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
- 15. mpbio.com [mpbio.com]
how to avoid PTC-028 precipitation in aqueous solutions
Welcome to the technical support center for PTC-028. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of this compound precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable small molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1), which is involved in gene silencing and plays a crucial role in cancer cell self-renewal and proliferation.[2][3] this compound induces hyper-phosphorylation of BMI-1, leading to its degradation.[2] This, in turn, disrupts mitochondrial function, reduces ATP levels, and increases reactive oxygen species (ROS), ultimately triggering caspase-dependent apoptosis in cancer cells.[2]
Q2: What are the solubility properties of this compound?
A2: this compound is poorly soluble in water.[4] It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4] Due to its hydrophobic nature, it is prone to precipitation when diluted into aqueous solutions like cell culture media or buffers.
Q3: How can I avoid this compound precipitation in my in vitro experiments?
A3: To prevent precipitation, it is crucial to first dissolve this compound in an appropriate organic solvent, such as DMSO, to create a concentrated stock solution. When preparing your final working solution in an aqueous medium, it is important to add the stock solution to the pre-warmed medium while gently vortexing.[5] For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Performing a serial dilution of the stock in pre-warmed media can also help prevent the compound from "crashing out".[5]
Q4: Is there a recommended formulation for in vivo studies?
A4: Yes, a commonly used formulation for oral administration in animal studies involves a vehicle composed of DMSO, PEG300, Tween-80, and saline or ddH2O.[4][6] A specific example of such a formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[4] This combination of a co-solvent (PEG300) and a surfactant (Tween-80) helps to maintain this compound in solution upon administration.[7]
Troubleshooting Guide: this compound Precipitation
This guide provides solutions to common issues encountered with this compound precipitation during experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to aqueous media | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Decrease the final working concentration of this compound.- Prepare a serial dilution of the DMSO stock solution in pre-warmed (37°C) culture medium.[5]- Add the this compound stock solution dropwise to the medium while gently vortexing.[5] |
| The aqueous medium is at a low temperature. | Always use pre-warmed (37°C) cell culture media or buffers when preparing the final working solution.[5] | |
| Delayed precipitation in the incubator (hours to days) | Changes in media pH or temperature over time. | - Ensure the incubator is properly calibrated for temperature and CO2 levels to maintain stable pH.- Minimize the frequency and duration of opening the incubator door. |
| Interaction with media components. | - Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if specific media components are causing precipitation.- Consider using a different basal media formulation.[5] | |
| Evaporation of media. | - Ensure proper humidification of the incubator to prevent the concentration of media components, including this compound.[5] | |
| Precipitation observed during storage of stock solution | Improper storage conditions. | - Store this compound powder at -20°C for up to 3 years.[4]- Store stock solutions in an appropriate solvent (e.g., DMSO) at -80°C for up to 1 year or at -20°C for up to 1 month.[4]- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[4] |
| Moisture absorption by DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of this compound.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.[7]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[4]
-
Protocol 2: Preparation of this compound Working Solution for Cell Culture
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is homogeneous.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 100 nM from a 10 mM stock:
-
First, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution.
-
Then, dilute the 100 µM intermediate solution 1:1000 in pre-warmed medium to get the final 100 nM working solution.
-
-
When diluting, add the this compound solution to the medium while gently vortexing.[5]
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for preparing and using this compound.
References
- 1. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 2. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Addressing Inconsistent Results in PTC-028 Cell Viability Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during cell viability assays with PTC-028, a novel inhibitor of BMI-1 function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a small molecule inhibitor that targets the Polycomb group protein BMI-1.[1][2][3] It induces hyper-phosphorylation and subsequent degradation of BMI-1 protein.[1][4] This leads to a cascade of events including a reduction in cellular ATP, an increase in mitochondrial reactive oxygen species (ROS), and ultimately, caspase-dependent apoptosis in cancer cells.[1][4] Notably, this compound has been shown to selectively inhibit the growth of cancer cells while having minimal effect on normal cells, which typically have lower BMI-1 expression.[1][4][5]
Q2: Which cell viability assays are commonly used for this compound?
Standard colorimetric and luminescence-based assays are widely used to assess the effect of this compound on cell viability. These include:
-
MTS/MTT Assays: These assays measure the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce a tetrazolium salt to a colored formazan (B1609692) product.[1][6]
-
ApoTox-Glo™ Triplex Assay: This assay allows for the simultaneous measurement of viability, cytotoxicity, and caspase activation in the same well, providing a more comprehensive picture of the drug's effect.[1][6]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is an indicator of metabolically active cells.[1]
Q3: What are some potential causes for inconsistent IC50 values for this compound?
Inconsistent IC50 values for this compound can arise from several factors:
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cancer cell lines due to variations in BMI-1 expression and dependency.[1][5]
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels vs. membrane integrity). As this compound impacts mitochondrial function and ATP levels, discrepancies can arise between assay types.[1][7][8]
-
Experimental Conditions: Variations in cell seeding density, incubation time with this compound, and serum concentration in the media can all influence the apparent IC50 value.[9]
-
Compound Stability and Handling: Improper storage or handling of this compound can affect its potency.
Troubleshooting Guide
This guide addresses common issues encountered during this compound cell viability assays.
| Issue | Potential Cause(s) | Recommended Solution(s) | Relevant Assays |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Incomplete solubilization of formazan (MTT assay) | - Ensure a homogenous cell suspension before and during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS/media.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions.- Ensure complete dissolution of formazan crystals by thorough mixing and visual inspection.[9] | MTT, MTS, XTT |
| Low potency or no effect of this compound | - Low BMI-1 expression in the chosen cell line- Incorrect drug concentration or degradation- Short incubation time | - Confirm BMI-1 expression levels in your cell line via Western Blot or qPCR.- Use a fresh dilution of this compound and verify its concentration.- Optimize the incubation time; typically 48-72 hours is required to observe a significant effect.[1] | All viability assays |
| Discrepancy between different viability assays (e.g., MTT vs. ATP-based) | - this compound's mechanism involves ATP depletion and increased ROS, which can directly affect assays measuring metabolic activity.[1][4]- Superoxide (B77818), which can be induced by mitochondrial stress, can reduce tetrazolium salts and lead to an overestimation of viability in MTT/XTT assays.[8][10] | - Use a multi-parametric approach. For example, combine an ATP-based assay with a cytotoxicity assay (e.g., LDH release) or a caspase activity assay for a more complete picture.- Consider using a direct cell counting method (e.g., Trypan Blue exclusion) to validate results from metabolic assays. | MTT, MTS, XTT, ATP-based assays |
| Unexpected increase in signal at high this compound concentrations | - Compound interference with the assay chemistry.- Off-target effects at high concentrations. | - Run a cell-free control with this compound and the assay reagents to check for direct chemical interference.- Test a wider range of concentrations, including lower doses, to define the optimal dose-response range. | All viability assays |
Experimental Protocols
Standard MTS Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTS but no cells). Express the results as a percentage of the vehicle-treated control.
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®) Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTS assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Visualizations
Caption: this compound Signaling Pathway Leading to Apoptosis.
Caption: General Workflow for a Cell Viability Assay.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of PTC-028
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to manage and interpret potential off-target effects of the experimental compound PTC-028. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with inhibitors like this compound?
Q2: What is the known primary target of this compound?
A2: this compound has been identified as an inhibitor of nonsense-mediated mRNA decay (NMD). Its primary molecular target is believed to be a key protein within the NMD pathway. However, like many small molecule inhibitors, it may have additional, unintended cellular targets.
Q3: How can I determine if the phenotype I observe in my experiment is due to an off-target effect of this compound?
A3: Several strategies can be employed to differentiate on-target from off-target effects. These include:
-
Using a structurally unrelated inhibitor: If a different inhibitor of the same target reproduces the phenotype, it is more likely to be an on-target effect.
-
Rescue experiments: Restoring the expression of the intended target in a knockout or knockdown background should reverse the phenotypic effect of this compound if it is on-target.
-
Dose-response analysis: Correlating the concentration of this compound required to produce the phenotype with its potency for the on-target protein can be informative.
-
Using inactive analogs: A structurally similar but biologically inactive version of this compound should not produce the observed phenotype.
Troubleshooting Guide
Problem 1: I'm observing a significant cellular phenotype at a this compound concentration much higher than its reported IC50 for the primary target.
-
Possible Cause: This could indicate an off-target effect. At higher concentrations, this compound may be engaging other cellular targets that are responsible for the observed phenotype.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Carefully titrate the concentration of this compound to determine the EC50 for your specific phenotype and compare it to the known on-target IC50.
-
Conduct a target engagement assay: Use a technique like a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its intended target at the concentrations used in your assay.
-
Run a broad-panel screen: Profile this compound against a panel of kinases or other common off-target classes to identify potential unintended targets.
-
Problem 2: My experimental results with this compound are inconsistent with previously published data for NMD inhibition.
-
Possible Cause: This discrepancy could arise from differences in experimental systems (cell lines, model organisms), assay conditions, or a previously uncharacterized off-target effect of this compound that is prominent in your specific context.
-
Troubleshooting Steps:
-
Validate your system: Ensure that your experimental model behaves as expected in response to other known NMD inhibitors.
-
Use orthogonal approaches: Employ genetic methods like siRNA or CRISPR to inhibit the target and see if the phenotype matches that of this compound treatment.
-
Consider compound stability and metabolism: Verify the stability of this compound in your experimental media and consider potential metabolic modifications that could alter its activity or target profile.
-
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound and comparing it to other compounds. Researchers should populate these tables with their own experimental data.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Assay Type | Notes |
| Primary Target | [Insert Data] | Biochemical/Cell-based | [e.g., Target X Kinase Assay] |
| Off-Target 1 | [Insert Data] | Kinase Panel | [e.g., Kinase Y] |
| Off-Target 2 | [Insert Data] | Kinase Panel | [e.g., Kinase Z] |
| ... | [Insert Data] |
Table 2: Cellular Activity Profile of this compound
| Phenotype/Assay | EC50 (nM) | Cell Line | On-Target/Off-Target |
| Expected On-Target Phenotype | [Insert Data] | [e.g., HEK293] | On-Target |
| Unexpected Phenotype 1 | [Insert Data] | [e.g., A549] | Potentially Off-Target |
| Unexpected Phenotype 2 | [Insert Data] | [e.g., HCT116] | Potentially Off-Target |
| ... | [Insert Data] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the direct binding of a compound to its target in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Heating: Harvest the cells, lyse them, and heat the lysates at a range of temperatures. Target engagement by this compound will stabilize the protein, increasing its melting temperature.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling for Off-Target Identification
This protocol outlines a general approach for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1-10 µM) to maximize the chances of detecting off-target binding.
-
Kinase Panel Screening: Submit the compound to a commercial service or use an in-house platform to screen against a large panel of purified kinases (e.g., >400 kinases). The assay typically measures the inhibition of kinase activity.
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up Validation: For any identified off-target hits, perform dose-response experiments to determine the IC50 and confirm the interaction.
Visualizations
Caption: A decision-making workflow for troubleshooting unexpected experimental results with this compound.
Caption: Diagram illustrating how this compound can induce both on-target and off-target cellular effects.
Caption: A stepwise experimental workflow for identifying and validating off-target effects of a compound.
Technical Support Center: Improving the Stability of PTC-028 in Long-Term Experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of the BMI-1 inhibitor, PTC-028, in long-term experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and detailed protocols are designed to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, this compound should be stored as a solid powder at -20°C, where it can remain stable for up to three years. Stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year, or at -20°C for up to one month.
Q2: My this compound solution appears to have precipitated after dilution in my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules like this compound. To address this, consider the following:
-
Decrease the final concentration: The concentration of this compound in your experiment may be exceeding its solubility in the aqueous medium.
-
Optimize the DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Use a pre-warmed medium: Adding the this compound stock solution to a cell culture medium that has been pre-warmed to 37°C can improve solubility.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the pre-warmed medium.
Q3: How often should I supplement my long-term cell culture experiments with fresh this compound?
A3: The frequency of supplementation depends on the stability of this compound in your specific experimental conditions (e.g., cell type, media composition, temperature). Since the half-life of this compound in various cell culture media has not been extensively reported, it is recommended to experimentally determine its stability. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. As a general starting point for experiments lasting several days, consider replacing the medium with fresh this compound every 48 to 72 hours.
Q4: What are the likely degradation pathways for this compound?
A4: this compound contains benzimidazole (B57391) and pyrazine (B50134) moieties. Compounds with these structures can be susceptible to degradation through several mechanisms:
-
Photodegradation: Benzimidazole-containing compounds can be sensitive to light. It is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in foil.
-
Hydrolysis: The amide linkage in this compound could be susceptible to hydrolysis, particularly at non-neutral pH.
-
Oxidation: The nitrogen-containing heterocyclic rings may be prone to oxidation.
Troubleshooting Guides
This section addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in a long-term experiment. | Degradation of this compound in the cell culture medium at 37°C. | - Determine the half-life of this compound in your specific medium using the provided HPLC protocol.- Increase the frequency of media changes with fresh this compound based on the determined stability.- Consider using a lower incubation temperature if your experimental design allows. |
| High variability in results between replicate experiments. | Inconsistent concentrations of active this compound due to precipitation or degradation. | - Ensure complete dissolution of this compound stock solution before use.- Prepare fresh working solutions for each experiment from a frozen stock.- Follow the recommendations for preventing precipitation outlined in the FAQs.- Protect solutions from light during preparation and incubation. |
| Precipitation of this compound in stock solution upon thawing. | The concentration of the stock solution is too high for the storage temperature, or the DMSO has absorbed water. | - Prepare stock solutions at a slightly lower concentration.- Use anhydrous DMSO and handle it in a low-humidity environment to prevent water absorption.- Thaw the stock solution at room temperature and vortex thoroughly to ensure complete re-dissolution before use. |
| Unexpected off-target effects observed in the experiment. | The final concentration of DMSO in the culture medium is too high. | - Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.- Perform a vehicle control with the same final DMSO concentration to assess its effect on your specific cell line. |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Medium by HPLC
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., RPMI-1640, DMEM) with and without serum
-
Phosphate Buffered Saline (PBS), pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions: Dilute the this compound stock solution in your pre-warmed cell culture medium (with and without serum) and in PBS to a final concentration of 10 µM. Ensure the final DMSO concentration is below 0.1%.
-
Incubation: Aliquot the working solutions into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). Incubate the tubes at 37°C (and 5% CO₂ for the cell culture medium samples).
-
Sample Collection: At each time point, remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation.
-
Sample Preparation for HPLC:
-
Thaw the samples.
-
To precipitate proteins, add an equal volume of cold acetonitrile to each sample.
-
Vortex and centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to elute this compound.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to determine its stability profile and estimate its half-life under each condition.
-
| Time Point (hours) | Peak Area (Arbitrary Units) | % this compound Remaining |
| 0 | Example Value | 100% |
| 2 | Example Value | Calculated Value |
| 4 | Example Value | Calculated Value |
| 8 | Example Value | Calculated Value |
| 24 | Example Value | Calculated Value |
| 48 | Example Value | Calculated Value |
| 72 | Example Value | Calculated Value |
Visualizations
This compound Mechanism of Action
This compound functions as a small molecule inhibitor of BMI-1, a key component of the Polycomb Repressive Complex 1. Inhibition of BMI-1 by this compound leads to a cascade of events culminating in caspase-dependent apoptosis in cancer cells. This process involves the depletion of cellular ATP and an increase in mitochondrial reactive oxygen species (ROS).[1]
Caption: Mechanism of this compound-induced apoptosis through BMI-1 inhibition.
Experimental Workflow for Assessing this compound Stability
The following workflow outlines the key steps for determining the stability of this compound in a solution, such as a cell culture medium.
Caption: Workflow for determining the stability of this compound in solution.
References
Technical Support Center: Phosphorylated BMI-1 Western Blot
Welcome to the technical support center for troubleshooting Western blot analysis of phosphorylated BMI-1. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear, actionable solutions for successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your Western blot experiments for phosphorylated BMI-1.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal for Phospho-BMI-1 | 1. Dephosphorylation during sample preparation : Endogenous phosphatases are highly active upon cell lysis.[1][2][3][4] 2. Low abundance of phosphorylated BMI-1 : The phosphorylated form of a protein can be a small fraction of the total protein.[1][2][3] 3. Suboptimal antibody concentration or incubation time : Insufficient binding of the primary antibody.[1] 4. Inefficient protein transfer : Poor transfer of proteins to the membrane.[5] 5. Incorrect blocking agent : Milk contains the phosphoprotein casein, which can increase background and mask the signal.[1][2][3][6] 6. Inappropriate wash buffer : Phosphate-buffered saline (PBS) can interfere with phospho-specific antibody binding.[6] | 1. Work quickly and on ice : Keep samples and all buffers cold to minimize phosphatase activity.[3][7] Add a cocktail of phosphatase and protease inhibitors to your lysis buffer.[1][3][4][7] 2. Increase protein load : Load a higher concentration of protein (at least 20-30 µg of whole-cell extract) on the gel.[4] You might need to load up to 100 µg for tissue extracts.[4] Consider immunoprecipitation to enrich for BMI-1.[3] 3. Optimize antibody conditions : Titrate the primary antibody concentration and consider an overnight incubation at 4°C to enhance the signal.[1][2] 4. Optimize transfer conditions : Adjust the transfer time, voltage, or membrane type (PVDF is often preferred for low-abundance proteins) based on your equipment.[5][7] 5. Use Bovine Serum Albumin (BSA) : Block the membrane with 3-5% BSA in Tris-Buffered Saline with Tween 20 (TBST).[1][6][8] 6. Use Tris-based buffers : Use TBST for all washing and antibody dilution steps.[6] |
| Multiple Bands or Non-Specific Bands | 1. Antibody cross-reactivity : The antibody may be recognizing other proteins.[9][10] 2. Protein degradation : Protease activity can lead to smaller, non-specific bands.[4][9][11] 3. Post-translational modifications : Other modifications on BMI-1 could alter its migration.[10][11][12] 4. Splice variants or protein isoforms : The antibody may detect different forms of BMI-1.[9] | 1. Use a highly specific antibody : Check the antibody datasheet for validation data. An affinity-purified antibody is recommended.[9] Consider performing a peptide competition assay to confirm specificity. 2. Use fresh protease inhibitors : Ensure your protease inhibitor cocktail is fresh and effective.[4][9] 3. Consult literature : Check databases like PhosphoSitePlus® to see if other modifications are expected.[2] 4. Review literature : Research known splice variants of BMI-1. |
| High Background | 1. Inadequate blocking : Insufficient blocking can lead to non-specific antibody binding.[5] 2. Antibody concentration too high : Excessive primary or secondary antibody can increase background.[9][13] 3. Insufficient washing : Inadequate washing may not remove all unbound antibodies.[5] 4. Contaminated buffers : Bacterial growth in buffers can cause unexpected bands.[12][13] | 1. Optimize blocking : Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[5] Ensure you are using BSA in TBST.[6] 2. Titrate antibodies : Decrease the concentration of your primary and/or secondary antibodies.[9][13] 3. Increase washing : Increase the number and duration of wash steps with TBST.[5] 4. Use fresh buffers : Always prepare fresh buffers for your experiments.[12][13] |
Frequently Asked Questions (FAQs)
Q1: Why can I detect total BMI-1 but not phosphorylated BMI-1?
A1: This is a common issue when working with phosphoproteins. Several factors could be at play:
-
Low Stoichiometry of Phosphorylation: The phosphorylated form of BMI-1 may represent a very small fraction of the total BMI-1 protein pool.[1][2] To address this, you may need to increase the amount of protein loaded on the gel or enrich your sample for phosphorylated proteins using techniques like immunoprecipitation.[3]
-
Phosphatase Activity: Protein phosphatases in your sample can rapidly remove the phosphate (B84403) groups from BMI-1 during sample preparation.[2] It is crucial to use fresh lysis buffer supplemented with a potent cocktail of phosphatase and protease inhibitors and to keep your samples on ice at all times.[3][4][7]
-
Suboptimal Experimental Conditions: The detection of low-abundance phosphoproteins requires optimized conditions. This includes using a high-sensitivity ECL substrate, ensuring efficient protein transfer, and using the correct blocking buffer (BSA is recommended over milk).[1][3][6]
Q2: What are the known phosphorylation sites on BMI-1 and which kinases are responsible?
A2: Research has identified several phosphorylation sites on BMI-1. Key sites and their associated kinases include:
-
Serine 316 (Ser316): Phosphorylated by the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[14][15] This phosphorylation event has been shown to impair BMI-1's function and its association with chromatin.[14]
-
Serine 110 (Ser110): Phosphorylated by Casein Kinase II (CK2α) . This modification has been reported to regulate the stability of the BMI-1 protein.[16]
-
Other potential phosphorylation sites have been predicted and may be context- or cell-type specific.[16]
Q3: How can I confirm that the band I am detecting is indeed phosphorylated BMI-1?
A3: To validate the specificity of your phospho-BMI-1 antibody and confirm the identity of the band, you can perform the following control experiments:
-
Phosphatase Treatment: Treat your cell lysate with a phosphatase, such as lambda protein phosphatase (λ-PPase) or calf intestinal phosphatase (CIP), before running the Western blot.[7] If the antibody is specific to the phosphorylated form of BMI-1, the signal should disappear or be significantly reduced after phosphatase treatment.[7]
-
Positive and Negative Controls: Include appropriate controls in your experiment. A positive control could be a lysate from cells known to have high levels of BMI-1 phosphorylation (e.g., cells with activated Akt signaling).[14] A negative control could be a lysate from cells where the upstream kinase has been inhibited.[14]
-
Total BMI-1 Blot: Always run a parallel blot for total BMI-1. This ensures that any change in the phospho-BMI-1 signal is due to a change in phosphorylation status and not a change in the total amount of BMI-1 protein.[1]
Q4: I see multiple bands in my phospho-BMI-1 Western blot. What could be the reason?
A4: The presence of multiple bands can be due to several factors:
-
Protein Degradation: If protease inhibitors were not effective, you might be detecting degradation products of BMI-1.[9][11]
-
Non-Specific Antibody Binding: The antibody may be cross-reacting with other proteins that share a similar epitope.[9][10] Optimizing antibody concentration and blocking conditions can help reduce non-specific binding.[9][13]
-
Other Post-Translational Modifications (PTMs): BMI-1 can undergo other PTMs which can affect its migration on the gel.[10][11]
-
Phosphorylation at Multiple Sites: If BMI-1 is phosphorylated at multiple sites, this can lead to the appearance of more than one band, representing different phosphorylation states.
BMI-1 Phosphorylation Signaling Pathway
The following diagram illustrates the key signaling pathways leading to the phosphorylation of BMI-1.
Caption: Key signaling pathways involving the phosphorylation of BMI-1 by Akt and CK2α.
Experimental Workflow for Phospho-BMI-1 Western Blot
This diagram outlines the recommended workflow for performing a Western blot to detect phosphorylated BMI-1.
Caption: Recommended experimental workflow for phosphorylated BMI-1 Western blotting.
Detailed Experimental Protocol
This protocol provides a general framework for the Western blot analysis of phosphorylated BMI-1. Optimization of specific steps may be required for your experimental system.
1. Sample Preparation and Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with a protease and phosphatase inhibitor cocktail.[4][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
Add SDS-PAGE sample buffer to the desired amount of protein (20-50 µg), boil for 5 minutes at 95°C, and store at -80°C or use immediately.
2. SDS-PAGE and Protein Transfer
-
Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.[17]
-
Transfer the separated proteins to a PVDF membrane.[7] Ensure the PVDF membrane is pre-wetted with methanol.
3. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[18] Do not use milk. [3][6]
-
Incubate the membrane with the phospho-BMI-1 specific primary antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.[8] The optimal antibody dilution should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.[18]
-
Incubate the membrane with an HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.[18]
-
Wash the membrane three times for 10 minutes each with TBST.[18]
4. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[18] Use a high-sensitivity substrate for low-abundance proteins.[3][6]
-
Incubate the membrane with the ECL substrate and capture the signal using a digital imager or X-ray film.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total BMI-1 and a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
Quantitative data from specific experiments is not available in the provided search results. Researchers should use the following table to summarize their own findings.
| Treatment Group | Phospho-BMI-1 (Integrated Density) | Total BMI-1 (Integrated Density) | Loading Control (Integrated Density) | Normalized Phospho-BMI-1 Ratio (p-BMI-1 / Total BMI-1) |
| Control | Enter value | Enter value | Enter value | Calculate value |
| Treatment 1 | Enter value | Enter value | Enter value | Calculate value |
| Treatment 2 | Enter value | Enter value | Enter value | Calculate value |
| ... | ... | ... | ... | ... |
References
- 1. benchchem.com [benchchem.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. researchgate.net [researchgate.net]
- 9. LabXchange [labxchange.org]
- 10. genuinbiotech.com [genuinbiotech.com]
- 11. genuinbiotech.com [genuinbiotech.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
- 14. Akt Phosphorylates the Transcriptional Repressor Bmi1 to Block Its Effects on the Tumor-Suppressing Ink4a-Arf Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. BMI1, a new target of CK2α | springermedizin.de [springermedizin.de]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. benchchem.com [benchchem.com]
minimizing PTC-028 cytotoxicity to normal cells in co-culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using PTC-028, a potent MEK inhibitor. The primary focus is on minimizing cytotoxicity to normal cells in co-culture experiments, a critical step in evaluating the therapeutic window of targeted agents.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in co-culture systems of cancer and normal cells.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed in normal cells at effective cancer-killing concentrations. | 1. This compound concentration is too high. 2. The target pathway (RAS/RAF/MEK/ERK) is crucial for the survival of the specific normal cell type used. 3. Off-target effects of this compound. | 1. Perform a detailed dose-response curve for both cell types to identify a concentration that maximizes cancer cell death while minimizing effects on normal cells. 2. Consider using a different normal cell line that is less dependent on this pathway. 3. Investigate combination therapies. For instance, using a lower dose of this compound with another agent that selectively targets cancer cells could enhance efficacy and reduce toxicity. |
| Inconsistent results between experiments. | 1. Variability in cell seeding densities. 2. Inconsistent this compound dosage preparation. 3. Co-culture system is not fully optimized (e.g., media composition). | 1. Ensure precise and consistent cell counts for seeding. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Optimize the co-culture media to support the growth of both cell types without introducing confounding variables. |
| Difficulty in distinguishing between cancer and normal cell viability. | 1. The viability assay used does not differentiate between cell types. | 1. Utilize a differential labeling strategy. For example, transduce one cell type with a fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP). This allows for cell-type-specific viability assessment using flow cytometry or high-content imaging. 2. Use cell-type-specific surface markers to distinguish populations via antibody staining followed by flow cytometry. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). By inhibiting MEK, this compound blocks the phosphorylation of ERK1/2, a key downstream effector in the RAS/RAF/MEK/ERK signaling pathway. This pathway is often hyperactivated in cancer cells, and its inhibition leads to decreased cell proliferation and increased apoptosis.
Caption: this compound inhibits the MEK protein in the cytoplasm.
Q2: How can I establish a co-culture model to test this compound?
A2: A common method is to co-culture cancer cells (e.g., a human colorectal cancer cell line with a BRAF mutation) with normal cells (e.g., human dermal fibroblasts). It is crucial to first determine the optimal seeding ratio and media conditions that allow for the stable growth of both cell populations.
Q3: What are the recommended concentrations for this compound?
A3: The optimal concentration is highly dependent on the cell lines used. We recommend performing a dose-response study starting from a low concentration (e.g., 1 nM) and titrating up to a high concentration (e.g., 10 µM) for both cell lines individually and in co-culture. This will help determine the IC50 (half-maximal inhibitory concentration) for each cell type and identify a potential therapeutic window.
Q4: How do I specifically measure the viability of normal vs. cancer cells in the same well?
A4: A robust method is to use fluorescent protein labeling. For example, you can stably transduce the cancer cells to express Green Fluorescent Protein (GFP) and the normal cells to express Red Fluorescent Protein (RFP). After treatment with this compound, you can use a high-content imager or flow cytometer to count the number of viable cells of each color. This provides a direct and quantitative measure of differential cytotoxicity.
Caption: Workflow for assessing this compound's differential cytotoxicity.
Experimental Protocols
Protocol 1: Establishing a Fluorescently Labeled Co-Culture System
-
Cell Transduction:
-
Transduce the cancer cell line with a lentiviral vector expressing a green fluorescent protein (GFP) and a selection marker (e.g., puromycin (B1679871) resistance).
-
Transduce the normal cell line with a lentiviral vector expressing a red fluorescent protein (RFP) and a different selection marker (e.g., blasticidin resistance).
-
Select for stably transduced populations using the appropriate antibiotics.
-
-
Co-Culture Seeding:
-
Harvest and count the GFP-labeled cancer cells and RFP-labeled normal cells.
-
Determine the optimal seeding ratio (e.g., 1:1, 1:2) by testing different combinations and observing cell growth over several days.
-
Seed the desired number of each cell type into the wells of a 96-well plate.
-
Protocol 2: Differential Cytotoxicity Assay
-
Cell Plating: Plate the GFP-cancer and RFP-normal cells in a 1:1 ratio in a 96-well, black-walled, clear-bottom plate. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Imaging and Analysis:
-
Use a high-content imaging system to capture images of the GFP and RFP channels in each well.
-
Use the imaging software to count the number of green (cancer) and red (normal) cells in each well.
-
Normalize the cell counts to the vehicle control to determine the percent viability for each cell type at each concentration.
-
Plot the dose-response curves and calculate the IC50 values for both cell types.
-
Caption: Troubleshooting logic for high normal cell cytotoxicity.
optimization of PTC-028 treatment duration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for using PTC-028. The following sections offer troubleshooting advice and frequently asked questions to facilitate the effective design and execution of experiments aimed at optimizing this compound treatment duration for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of BMI-1 (B lymphoma Mo-MLV insertion region 1 homolog).[1][2] It functions by inducing hyper-phosphorylation of the BMI-1 protein, which leads to its subsequent proteasomal degradation.[1][3] This post-translational modification depletes cellular BMI-1 levels, ultimately triggering caspase-dependent apoptosis in cancer cells.[1][2]
Q2: What is the downstream signaling pathway affected by this compound?
A2: The depletion of BMI-1 by this compound initiates a signaling cascade that includes a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[1][4] This is accompanied by the inhibition of RIPK1 and XIAP expression. The combination of low XIAP levels and increased ROS activates caspase-9, which in turn activates caspase-3/7, leading to apoptosis.[1][4]
Q3: How does the effect of this compound on BMI-1 levels change over time?
A3: In ovarian cancer cell lines, treatment with 100 nM this compound leads to a time-dependent increase in phosphorylated BMI-1 and a subsequent reduction in its functional readout, ubiquitinated histone 2A (uH2A), observable within 12 hours.[1] A gradual depletion of total BMI-1 protein levels is seen over a 48-hour period.[1]
Q4: What is a typical starting concentration and treatment duration for in vitro experiments?
A4: Based on published studies, a common concentration range for in vitro cell viability and apoptosis assays is 100 nM to 500 nM.[1][5] A standard treatment duration for these assays is 48 hours.[1][5][6][7] However, the optimal concentration and duration may vary depending on the cell line and the specific endpoint being measured.
Q5: Are there any data on the in vivo efficacy and dosing of this compound?
A5: Yes, in an orthotopic mouse model of ovarian cancer, orally administered this compound at a dose of 15 mg/kg twice weekly for three weeks showed significant single-agent antitumor activity, comparable to standard-of-care cisplatin/paclitaxel.[1][7] Pharmacokinetic studies in CD-1 mice showed dose-proportional pharmacokinetics, with a Cmax reached approximately 1 hour post-dose.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Allow cells to adhere and resume logarithmic growth before adding this compound. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Low or no induction of apoptosis | Insufficient treatment duration or concentration. | Perform a time-course (e.g., 12, 24, 48, 72 hours) and dose-response (e.g., 50 nM to 1 µM) experiment to determine the optimal conditions for your specific cell line. |
| Cell line is resistant to this compound. | Confirm BMI-1 expression in your cell line. Cell lines with low BMI-1 expression may be less sensitive.[1] Consider using a positive control for apoptosis induction. | |
| Issues with apoptosis detection assay. | Ensure proper controls are included for the TUNEL or caspase activity assay. Verify the functionality of the assay with a known apoptosis inducer. | |
| Inconsistent in vivo tumor growth inhibition | Variability in tumor implantation. | Standardize the tumor cell implantation technique to ensure consistent tumor size at the start of treatment. |
| Issues with this compound formulation or administration. | Ensure the vehicle (e.g., 0.5% HPMC, 1% Tween 80) is properly prepared and that the oral gavage technique is consistent. | |
| Insufficient treatment duration. | The optimal treatment duration in vivo may be longer than 3 weeks depending on the tumor model. Consider extending the treatment period and monitoring for toxicity. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound on Ovarian Cancer Cell Lines
| Cell Line | This compound Concentration | Treatment Duration | Effect on Cell Viability | Caspase-3/7 Activity | Reference |
| CP20 | 100 nM | 48 hours | Dose-dependent decrease | Significant increase | [1] |
| OV90 | 100 nM | 48 hours | Dose-dependent decrease | Significant increase | [1] |
| OVCAR4 | 100 nM | 48 hours | Dose-dependent decrease | Significant increase | [1] |
Table 2: In Vivo Efficacy of this compound in an Orthotopic Ovarian Cancer Mouse Model
| Treatment Group | Dosage and Schedule | Treatment Duration | Tumor Weight Reduction | Reference |
| Vehicle Control | 0.5% HPMC, 1% Tween 80 (oral) | 3 weeks | - | [1] |
| This compound | 15 mg/kg, twice weekly (oral) | 3 weeks | Significant reduction | [1] |
| Cisplatin/Paclitaxel | 3 mg/kg/weekly / 15 mg/kg/weekly (IP) | 3 weeks | Significant reduction | [1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-Induced Apoptosis
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound (e.g., 100 nM) and a vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 12, 24, 36, 48, and 72 hours).
-
Apoptosis Assay: At each time point, measure apoptosis using a suitable method. The ApoTox-Glo™ Triplex Assay is recommended as it simultaneously measures viability, cytotoxicity, and caspase-3/7 activity from the same well.[1]
-
Data Analysis: Normalize the caspase-3/7 activity to the number of viable cells at each time point. Plot the normalized caspase activity against time to determine the point of maximum effect.
Protocol 2: Optimization of In Vivo Treatment Duration
-
Animal Model: Establish an orthotopic or xenograft tumor model in immunocompromised mice.
-
Group Allocation: Once tumors reach a palpable size, randomize mice into different treatment groups. Include a vehicle control group and multiple this compound treatment groups with varying treatment durations (e.g., 2, 3, 4, and 5 weeks).
-
Treatment Administration: Administer this compound orally at a previously determined effective dose (e.g., 15 mg/kg twice weekly).[1]
-
Monitoring: Monitor tumor growth using calipers at regular intervals. Also, monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint Analysis: At the end of each designated treatment period, euthanize the respective group of mice. Excise and weigh the tumors. A portion of the tumor can be processed for immunohistochemical analysis of BMI-1 and proliferation markers like Ki67.[1]
-
Data Analysis: Compare the average tumor weights and growth curves between the different treatment duration groups to identify the duration that provides the maximum therapeutic effect without significant toxicity.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: In vitro workflow for optimizing treatment duration.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Crucial Roles of Bmi-1 in Cancer: Implications in Pathogenesis, Metastasis, Drug Resistance, and Targeted Therapies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
ensuring complete dissolution of PTC-028 powder
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete dissolution of PTC-028 powder for experimental use.
Troubleshooting Guide: Ensuring Complete Dissolution
Problem: this compound powder is not dissolving or is forming a precipitate.
This is a common issue due to the hydrophobic nature of this compound. Follow these steps to troubleshoot and ensure complete dissolution.
Initial Steps & Verification Workflow
The following diagram outlines the recommended workflow for preparing a this compound solution.
Caption: Workflow for dissolving this compound powder.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound powder?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most effective solvent for preparing stock solutions of this compound.[1][2] Ethanol can also be used, but the solubility is lower compared to DMSO.[1] this compound is insoluble in water.[1]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: Several factors could be affecting dissolution:
-
Use Fresh, Anhydrous DMSO : DMSO is hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO from a newly opened bottle for the best results.
-
Gentle Warming : You can try gently warming the solution in a water bath (e.g., at 37°C) to aid dissolution. Avoid excessive heat, as it may degrade the compound.
-
Sonication : Using a bath sonicator can help break up powder aggregates and enhance dissolution.
-
Concentration : Ensure you are not exceeding the solubility limit of this compound in your chosen solvent. Refer to the solubility data table below.
Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?
A3: No, this compound is insoluble in water and should not be dissolved directly in aqueous solutions.[1] A concentrated stock solution should first be prepared in an appropriate organic solvent like DMSO. This stock solution can then be serially diluted to the final working concentration in your aqueous buffer or media. Be aware that the compound may precipitate at high final concentrations, so it's advisable to test the dilution stability.
Q4: How should I prepare this compound for in vivo studies?
A4: For oral administration in animal models, a specific formulation is required as this compound is not directly soluble in common aqueous vehicles. A typical protocol involves first dissolving this compound in DMSO to create a stock solution. This stock is then further diluted in a vehicle containing agents like PEG300, Tween 80, and finally, ddH2O or corn oil.[1] It is crucial to add and mix the solvents in the correct order to maintain a homogenous suspension.[1] The mixed solution should be used immediately for optimal results.[1]
Q5: What is the mechanism of action for this compound?
A5: this compound is an orally bioavailable small molecule that functions as an inhibitor of BMI-1.[1][3][4][5][6] It acts by inducing a post-translational hyper-phosphorylation of BMI-1, which leads to its subsequent depletion.[4][5] This depletion of BMI-1 can trigger a cascade of events including a decrease in cellular ATP, a compromised mitochondrial redox balance, and ultimately, caspase-dependent apoptosis in cancer cells.[4][5]
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 81 | 199.84 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 17 | - | Solubility is significantly lower than in DMSO.[1] |
| Water | Insoluble | - | This compound is not soluble in aqueous solutions.[1] |
Table 2: Example In Vivo Formulation Protocol
| Step | Action | Purpose |
| 1 | Prepare a stock solution of this compound in DMSO (e.g., 41 mg/mL).[1] | Initial dissolution in a suitable organic solvent. |
| 2 | Add the DMSO stock solution to PEG300 and mix until clear.[1] | Solubilizing agent. |
| 3 | Add Tween 80 to the mixture and mix until clear.[1] | Surfactant/emulsifier. |
| 4 | Add ddH2O to reach the final volume.[1] | Vehicle. |
| 5 | Use the final mixed solution immediately.[1] | Ensure homogeneity and prevent precipitation. |
Note: This is an example protocol. The specific concentrations and volumes should be adapted based on the required final dosage.
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding : Plate cells (e.g., OVCAR4, OV90, CP20) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Treatment : Treat the cells with various concentrations of this compound (e.g., 0-500 nM) for a specified duration (e.g., 48 hours).[3] Include a vehicle-treated control group.
-
MTS Reagent : Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubation : Incubate the plates for a specified time (e.g., 1-4 hours) at 37°C.
-
Measurement : Measure the absorbance at 490 nm using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined from the dose-response curve.[3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | BMI-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound | CAS#:1782970-28-8 | Chemsrc [chemsrc.com]
- 4. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for storing and handling PTC-028
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of PTC-028. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in your experiments.
Storage and Handling Best Practices
Proper storage and handling of this compound are critical for maintaining its stability and ensuring reproducible experimental results.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Long-term storage. |
| 4°C | 2 years[2] | Short to medium-term storage. | |
| In Solvent | -80°C | 2 years[2] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 year[2] | Suitable for short-term storage of working solutions. |
Shipping and Stability
This compound is shipped at room temperature in the continental US, though this may vary for other locations.[1] The compound is stable for at least four years when stored as a solid at -20°C.[1]
Solubility and Solution Preparation
Understanding the solubility of this compound is key to preparing accurate and effective stock solutions for your experiments.
Solvent Solubility Data
| Solvent | Solubility |
| DMSO | 1 mg/mL[1], 81 mg/mL[3], 125 mg/mL (requires sonication)[2] |
| DMF | 20 mg/mL[1] |
| Ethanol | 17 mg/mL[3] |
| Water | Insoluble[3] |
Troubleshooting and FAQs
This section addresses common questions and issues that may arise during the handling and use of this compound.
Q1: My this compound powder appears clumpy. Is it still usable?
A1: Clumping of the powder can sometimes occur due to static electricity or minor moisture absorption during shipping and handling. As long as the product has been stored under the recommended conditions, its chemical integrity should not be compromised. To ensure homogeneity, you can gently tap the vial on a hard surface before weighing.
Q2: I am having trouble dissolving this compound in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following:
-
Use fresh, anhydrous DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.[3]
-
Sonication: Gentle warming and vortexing can aid dissolution. For higher concentrations, sonication may be necessary.[2]
-
Solvent Grade: Ensure you are using a high-purity, research-grade solvent.
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods. For optimal stability, stock solutions should be stored at -20°C or -80°C.[2] Short-term storage of diluted working solutions at 4°C for the duration of an experiment is generally acceptable, but they should be used promptly.
Q4: How should I prepare this compound for in vivo animal studies?
A4: this compound is orally bioavailable.[2][3][] A common formulation for oral administration involves a multi-step process:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300.
-
Add 5% Tween-80.
-
Bring to the final volume with 45% saline. The resulting mixture should be a clear solution.[2] Another option is a suspension in 10% DMSO and 90% corn oil.[2] It is recommended to prepare these formulations fresh for immediate use.[3]
Q5: What is the expected stability of this compound in my cell culture media?
A5: The stability of this compound in cell culture media at 37°C has not been explicitly detailed in the provided search results. As with most small molecules, it is best practice to add the compound to the media immediately before treating the cells. For longer-term experiments, the media should be replaced with freshly prepared compound-containing media at regular intervals (e.g., every 24-48 hours) to ensure a consistent concentration.
Experimental Protocols
In Vitro Cell Viability (MTS) Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding:
- Plate ovarian cancer cells (e.g., OVCAR-4, OV-90) in 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Serially dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 0-500 nM).[2][5]
- Remove the overnight media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
- Incubate the cells for 48 hours.[2][5][6]
3. Cell Viability Assessment:
- After the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.
Visual Guides
This compound Handling and Storage Workflow
Caption: Workflow for receiving, storing, and preparing this compound solutions.
Simplified this compound Mechanism of Action
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. selleckchem.com [selleckchem.com]
- 5. This compound | CAS#:1782970-28-8 | Chemsrc [chemsrc.com]
- 6. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of PTC-028 on BMI-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PTC-028, a second-generation small molecule inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein, with other alternatives. The focus is on the validation of its on-target effects, supported by experimental data and detailed methodologies.
Introduction to this compound and its Target, BMI-1
BMI-1 is a core component of the Polycomb Repressive Complex 1 (PRC1) and a key regulator of gene expression involved in cell cycle progression, self-renewal, and differentiation.[1] Its overexpression is linked to poor prognosis in various cancers, including ovarian, colorectal, and glioblastoma, making it a compelling therapeutic target.[1][2][3] this compound is an orally bioavailable compound that selectively targets cancer cells by inducing the hyper-phosphorylation and subsequent proteasomal degradation of the BMI-1 protein.[1] This leads to the inhibition of cancer cell viability and clonal growth through caspase-dependent apoptosis, with minimal effects on normal cells that express lower levels of BMI-1.[1]
Comparative Analysis of BMI-1 Inhibitors
This section compares the performance of this compound with other known BMI-1 inhibitors. The data presented is compiled from various studies and is intended to provide a comparative overview. Direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and other BMI-1 inhibitors across various cancer cell lines.
| Inhibitor | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| This compound | Ovarian Cancer (OVCAR4, OV90, CP20) | ~100 nM | [1] |
| Multiple Myeloma (Parental and PI-resistant HMCLs) | Median IC50: 40 nM | [4] | |
| PTC-209 | HEK293T | 0.5 µM | [5] |
| Glioblastoma (U87MG) | 4.39 µM | [3] | |
| Glioblastoma (T98G) | 10.98 µM | [3] | |
| Biliary Tract Cancer Cell Lines | 0.04 - 20 µM | [2] | |
| Unesbulin (PTC596) | Mantle Cell Lymphoma (MCL) Cell Lines | 68 - 340 nM (at 72 hours) | [5] |
| Multiple Myeloma (Parental and PI-resistant HMCLs) | Median IC50: 57 nM | [4] | |
| PRT4165 | In vitro (Bmi1/Ring1A self-ubiquitination) | 3.9 µM | [6][7] |
Mechanism of Action and On-Target Effects
| Inhibitor | Mechanism of Action | Key On-Target Effects | Reference(s) |
| This compound | Induces hyper-phosphorylation and subsequent degradation of BMI-1 protein. | Rapid depletion of BMI-1 protein, leading to caspase-dependent apoptosis. | [1] |
| PTC-209 | Inhibits BMI-1 expression. | Reduces BMI-1 protein levels and global H2AK119ub1 levels. | [3] |
| Unesbulin (PTC596) | Accelerates BMI-1 degradation. | Downregulates MCL-1 and induces p53-independent mitochondrial apoptosis. | [5][8] |
| PRT4165 | Inhibits the E3 ligase activity of the Bmi1/Ring1A complex. | Inhibits PRC1-mediated H2A ubiquitylation. | [6][7] |
Experimental Protocols for Validating On-Target Effects
This section provides detailed methodologies for key experiments used to validate the on-target effects of BMI-1 inhibitors.
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of the inhibitor on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Clonogenic Survival Assay
Objective: To assess the long-term effect of the inhibitor on the ability of single cells to form colonies.
Protocol:
-
Cell Seeding: Plate a known number of cells (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor for a specified period.
-
Incubation: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 7-14 days, or until colonies are visible.
-
Colony Fixation and Staining: Aspirate the medium, wash the colonies with PBS, and fix them with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Immunoblotting for BMI-1 and Downstream Markers
Objective: To directly measure the levels of BMI-1 protein and its downstream targets.
Protocol:
-
Cell Lysis: Treat cells with the inhibitor for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BMI-1 (or other targets like ubiquitinated H2A) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
ApoTox-Glo™ Triplex Assay
Objective: To simultaneously measure viability, cytotoxicity, and caspase activation in the same sample well.
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the inhibitor in a 96-well plate as described for the MTS assay.
-
Viability/Cytotoxicity Measurement:
-
Add 20 µL of the Viability/Cytotoxicity Reagent (containing GF-AFC and bis-AAF-R110 substrates) to each well.
-
Mix briefly on an orbital shaker.
-
Incubate for 30-60 minutes at 37°C.
-
Measure fluorescence at 400Ex/505Em (viability) and 485Ex/520Em (cytotoxicity).
-
-
Caspase-3/7 Activity Measurement:
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix briefly on an orbital shaker.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence.
-
-
Data Analysis: Analyze the three data sets to obtain a comprehensive profile of the inhibitor's effect on cell health.
Visualizing Mechanisms and Workflows
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for On-Target Validation
Caption: Workflow for validating on-target effects.
This guide provides a framework for researchers to understand and validate the on-target effects of this compound on BMI-1. By utilizing the provided comparative data and detailed experimental protocols, scientists can effectively evaluate the potential of this and other BMI-1 inhibitors in their own research and drug development programs.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The BMI1 inhibitor PTC-209 is a potential compound to halt cellular growth in biliary tract cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of BMI-1 with PTC-209 inhibits glioblastoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PRT-4165 | Cell Signaling Technology [cellsignal.com]
- 6. PRT 4165 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 7. mdpi.com [mdpi.com]
- 8. A Small Molecule Inhibitor of Polycomb Repressive Complex 1 Inhibits Ubiquitin Signaling at DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PTC-028-Induced Apoptosis Through Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PTC-028, a novel inhibitor of BMI-1 function, in its ability to induce apoptosis via caspase activation. We will compare its performance with its predecessor, PTC-209, and a related second-generation inhibitor, PTC596, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.
Introduction to this compound and Apoptosis Induction
This compound is an orally bioavailable small molecule that post-translationally modifies and leads to the depletion of the BMI-1 (B-cell-specific Moloney murine leukemia virus integration site 1) protein.[1][2] BMI-1 is a key component of the Polycomb Repressive Complex 1 (PRC1) and is frequently overexpressed in various cancers, where it plays a crucial role in cell self-renewal and survival.[1] By targeting BMI-1, this compound selectively inhibits the growth of cancer cells while leaving normal cells relatively unaffected.[1][2]
A primary mechanism of action for this compound's anti-cancer activity is the induction of caspase-dependent apoptosis.[1] This process is initiated by a cascade of intracellular events following the depletion of BMI-1, leading to the activation of key executioner caspases.
The Signaling Pathway of this compound-Induced Apoptosis
The induction of apoptosis by this compound follows a multi-step signaling cascade. The depletion of BMI-1 leads to a reduction in cellular ATP levels and an increase in mitochondrial reactive oxygen species (ROS).[1] This compromised mitochondrial redox balance, coupled with the downregulation of anti-apoptotic proteins like XIAP (X-linked inhibitor of apoptosis protein) and RIPK1 (Receptor-Interacting Protein Kinase 1), triggers the activation of the intrinsic apoptotic pathway.[1] This culminates in the activation of initiator caspase-9, which in turn cleaves and activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates like PARP (Poly (ADP-ribose) polymerase) and ultimately, cell death.[1][3]
Caption: this compound induced apoptotic signaling pathway.
Comparison of BMI-1 Inhibitors in Inducing Apoptosis
While all targeting BMI-1, different generations of inhibitors exhibit distinct mechanisms and efficiencies in inducing cell death. This section compares this compound with its predecessor, PTC-209, and a related compound, PTC596.
| Feature | This compound | PTC-209 | PTC596 |
| Primary Mechanism | Induces caspase-dependent apoptosis[1] | Potentiates autophagy leading to necroptosis[1] | Induces caspase-dependent apoptosis; also a microtubule polymerization inhibitor[4][5] |
| Caspase Activation | Strong activation of caspase-9 and -3/7[1][3] | No significant caspase activation observed[3] | Induces caspase-3 activation[5] |
| PARP Cleavage | Observed as early as 12 hours post-treatment[3] | Not observed[3] | Induces PARP cleavage[5] |
| Effect on ATP | Gradual depletion[1][3] | Significant drop only after 36-48 hours[1] | Not explicitly detailed in comparison |
| Mitochondrial ROS | Robust increase[1] | No significant increase[1] | Induces mitochondrial apoptosis[6][7] |
| Potency (IC50) | In the nanomolar range (e.g., ~100 nM in ovarian cancer cells)[1] | In the micromolar range (e.g., 1.5 to 11.2 µM in MCL cells)[7] | In the nanomolar range (e.g., 68 to 340 nM in MCL cells)[5][7] |
Experimental Data Confirming Caspase Activation
The following table summarizes quantitative data from key experiments used to confirm this compound-induced apoptosis through caspase activation.
| Experiment | Cell Line | Treatment | Result | Reference |
| Caspase-3/7 Activity Assay | Ovarian Cancer (CP20, OV90, OVCAR4) | This compound (increasing concentrations) | Dose-dependent increase in Caspase-3/7 activity | [1] |
| TUNEL Assay | Ovarian Cancer (CP20, OV90, OVCAR4) | This compound (100 nM) | Increased TUNEL positivity, indicating DNA fragmentation | [1] |
| Western Blot for Cleaved PARP | Ovarian Cancer (CP20, OV90) | This compound (100 nM) | Cleavage of PARP observed, indicative of caspase-3 activity | [3] |
| Western Blot for Cleaved Caspases | Ovarian Cancer (CP20, OV90) | This compound (100 nM) | Significant cleavage of Caspase-7 and Caspase-9 | [3] |
| Cell Viability with Pan-Caspase Inhibitor | Ovarian Cancer (CP20, OV90) | This compound (100 nM) + z-VAD-fmk (10µM) | Significant rescue of cell viability compared to this compound alone | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Caspase-Glo® 3/7 Assay
This assay provides a proluminescent caspase-3/7 substrate, which is cleaved in the presence of active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a luminescent signal.
Protocol Workflow:
Caption: Workflow for the Caspase-Glo® 3/7 Assay.
Detailed Steps:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control for apoptosis.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at low speed for 30 seconds to 2 minutes. Incubate at room temperature for 30 minutes to 1 hour, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.[2][8]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
Protocol Workflow:
References
- 1. clyte.tech [clyte.tech]
- 2. promega.com [promega.com]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of BMI-1 Induces Apoptosis through Downregulation of DUB3-Mediated Mcl-1 Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
A Comparative Guide to the Mechanisms of PTC-028 and PTC596
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two investigational anti-cancer compounds, PTC-028 and PTC596. While both were initially identified as inhibitors of the B-cell-specific Moloney murine leukemia virus insertion site 1 (BMI-1), compelling evidence now points to their primary role as potent anti-mitotic agents that function by inhibiting tubulin polymerization. This guide will delve into their molecular mechanisms, supported by experimental data, to offer a clear understanding of their similarities and distinctions.
Core Mechanisms of Action: A Dual Role
Initial research highlighted the ability of both this compound and PTC596 to reduce the levels of the oncoprotein BMI-1. However, a growing body of evidence suggests that the downregulation of BMI-1 is a secondary event, downstream of their primary mechanism: the disruption of microtubule dynamics.
This compound and its structural analog PTC596 act as tubulin polymerization inhibitors.[1][2] By binding to tubulin, they prevent the formation of microtubules, which are essential components of the mitotic spindle required for cell division.[1] This disruption leads to a G2/M phase cell cycle arrest, ultimately triggering apoptotic cell death.[1][2]
While the impact on BMI-1 is now considered a downstream effect, it remains a significant aspect of their activity. Both compounds lead to a post-translational modification of BMI-1, specifically hyper-phosphorylation, which marks it for degradation.[3] The reduction in BMI-1 levels likely contributes to the overall anti-tumor activity, as BMI-1 is a key regulator of cancer stem cell self-renewal and survival.
Quantitative Analysis of In Vitro Activity
Direct comparative studies providing IC50 values for both this compound and PTC596 across a range of the same cancer cell lines are limited in the public domain. However, available data for each compound demonstrate their potent anti-proliferative activity. One study did indicate that this compound exhibits a better cytotoxic effect than PTC596 in certain myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) cell lines.[2]
| Compound | Cell Line | Assay | IC50/EC50/CC50 | Reference |
| PTC596 | Mantle Cell Lymphoma (MCL) cell lines | Cell Viability (72h) | 68 to 340 nM | [4] |
| This compound | Ovarian Cancer cell lines (OVCAR4, OV90, CP20) | MTS Assay (48h) | ~100 nM | [3] |
| PTC596 | MDS and AML cell lines | Cell Viability | Moderately higher CC50 than this compound | [2] |
Signaling Pathways and Molecular Interactions
The primary mechanism of action for both this compound and PTC596 is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. The subsequent downregulation of BMI-1 and MCL-1 are key downstream events.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and PTC596.
Cell Viability Assay (MTS Assay)
This protocol is used to assess the effect of the compounds on cell proliferation and viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
This compound and PTC596
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound and PTC596 in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Cells treated with this compound, PTC596, or vehicle control
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed and treat cells in a white-walled 96-well plate as described for the cell viability assay.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cells treated with this compound, PTC596, or vehicle control
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest treated and control cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in G0/G1, S, and G2/M phases.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP
-
This compound and PTC596
-
Positive control (e.g., paclitaxel (B517696) - stabilizer) and negative control (e.g., nocodazole (B1683961) - destabilizer)
-
Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin in ice-cold polymerization buffer.
-
In a pre-warmed 96-well plate, add the test compounds (this compound, PTC596) and controls to the wells.
-
Initiate the polymerization reaction by adding the tubulin solution and GTP to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the rate of tubulin polymerization.
Conclusion
This compound and PTC596 are potent anti-cancer agents that primarily function as inhibitors of tubulin polymerization, leading to mitotic arrest and apoptosis. Their previously reported activity as BMI-1 inhibitors is now understood to be a downstream consequence of their primary mechanism. While they share a core mechanism of action, subtle differences in their potency may exist, as suggested by limited comparative data. Further head-to-head studies are required to fully elucidate their comparative efficacy and to guide their clinical development. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the mechanisms of these and other novel anti-mitotic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of the novel tubulin polymerization inhibitor PTC‐028 for myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating the Reduction of Ubiquitinated Histone 2A: A Comparative Guide to PTC-028 and Alternative Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PTC-028, a potent and selective small molecule inhibitor of BMI-1, with alternative methods for reducing the levels of ubiquitinated histone 2A (uH2A). The objective is to present supporting experimental data, detailed protocols, and a clear visualization of the underlying biological pathways to aid researchers in selecting the most appropriate tools for their studies in oncology and epigenetic regulation.
Introduction to Histone H2A Ubiquitination and its Role in Disease
Histone H2A ubiquitination (uH2A) is a critical epigenetic modification primarily associated with the Polycomb Repressive Complex 1 (PRC1), which plays a pivotal role in gene silencing and the regulation of cellular processes such as differentiation, development, and tumorigenesis. The PRC1 complex, through the E3 ubiquitin ligase activity of its core components RING1A/B and BMI-1, monoubiquitinates histone H2A at lysine (B10760008) 119 (H2AK119ub). This modification is a hallmark of transcriptionally repressed chromatin. Dysregulation of H2A ubiquitination is frequently observed in various cancers, making the enzymes that regulate this process attractive targets for therapeutic intervention.
This compound: A Targeted Approach to Reducing uH2A
This compound is an orally bioavailable small molecule that functions as a potent and specific inhibitor of BMI-1, a core component of the PRC1 complex. By targeting BMI-1, this compound effectively disrupts the E3 ligase activity of PRC1, leading to a significant reduction in global uH2A levels.
Mechanism of Action
This compound induces the hyper-phosphorylation of BMI-1, which subsequently leads to its proteasomal degradation. The depletion of BMI-1 compromises the integrity and function of the PRC1 complex, thereby inhibiting the monoubiquitination of histone H2A. This mechanism provides a targeted approach to reverse the gene silencing effects of PRC1 and has shown promise in preclinical cancer models.[1]
Caption: Mechanism of this compound action on the BMI-1/PRC1 pathway.
Alternative Strategies for Reducing uH2A
Beyond the targeted inhibition of BMI-1, several other strategies exist to reduce uH2A levels, primarily by enhancing its removal through the activation or overexpression of deubiquitinating enzymes (DUBs) or through the use of general DUB inhibitors.
Deubiquitinating Enzymes (DUBs)
A number of DUBs have been identified that specifically remove the ubiquitin moiety from histone H2A. These enzymes act as natural antagonists to the PRC1 complex. Key H2A DUBs include:
-
USP16 (Ubp-M): A major DUB for H2A, playing a role in cell cycle progression and gene activation.[2]
-
BAP1: A tumor suppressor that deubiquitinates H2A and is frequently mutated in cancer.[3][4][5]
-
USP3 and MYSM1: Also implicated in H2A deubiquitination and transcriptional regulation.
The activity of these DUBs can be modulated to increase the removal of ubiquitin from H2A, thereby reversing PRC1-mediated gene silencing.
General Deubiquitinase Inhibitors
Small molecules that inhibit a broad range of DUBs can also impact uH2A levels. However, their effects are not specific to H2A and can lead to a general increase in ubiquitinated proteins throughout the cell.
-
PR-619: A reversible, cell-permeable, broad-spectrum DUB inhibitor.[6][7][8][9][10] While it can protect polyubiquitinated proteins from degradation, its specific and direct effect on the mono-ubiquitinated H2A needs careful consideration in experimental design, as it may lead to an overall increase in ubiquitinated forms of many proteins.
Comparative Performance Data
The following tables summarize the quantitative data on the reduction of ubiquitinated histone 2A by this compound and the effects of modulating DUB activity.
| Compound | Target | Cell Line | Concentration | Treatment Time | Reduction in uH2A (Relative to Control) | Reference |
| This compound | BMI-1 | Ovarian Cancer (CP20) | 100 nM | 6 hours | Significant Decrease | [1] |
| Ovarian Cancer (CP20) | 100 nM | 12 hours | ~50% | [1] | ||
| Ovarian Cancer (OV90) | 100 nM | 12 hours | ~50% | [1] | ||
| Ovarian Cancer (CP20, OV90, OVCAR4) | 250-500 nM | 48 hours | Dose-dependent decrease | [1] | ||
| Neuroblastoma (IMR-32) | 1 µM | 48 hours | Significant Decrease | [11] | ||
| Alternative | Target | Cell Line | Condition | Treatment Time | Change in uH2A (Relative to Control) | Reference |
| USP16 | H2A-Ub | HeLa | Knockdown | - | Increase | [2] |
| BAP1 | H2A-Ub | Uveal Melanoma (92.1) | Depletion | - | Increase | [12] |
| PR-619 | General DUBs | Chondrosarcoma (JJ012, SW1353) | 5 µM | 48 hours | Increase in polyubiquitination | [6] |
Experimental Protocols
Western Blot Analysis for Ubiquitinated Histone H2A
This protocol is adapted from methodologies described in the cited literature for the detection of uH2A.[1]
1. Cell Lysis and Histone Extraction:
-
Treat cells with the compound of interest (e.g., this compound) for the desired time and concentration.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
For histone-specific analysis, an acid extraction protocol is recommended. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with NaOH.
2. SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto a 15% SDS-polyacrylamide gel to resolve low molecular weight histone proteins.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ubiquitinated H2A (e.g., anti-uH2A Lys119) overnight at 4°C. Use an antibody against total H2A or another histone mark (e.g., H3) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
Caption: Western blot workflow for detecting uH2A.
Conclusion
This compound offers a highly specific and effective method for reducing ubiquitinated histone 2A levels by targeting the BMI-1 component of the PRC1 complex. Its mechanism of action is well-characterized, and its effects are quantifiable, making it a valuable tool for studying the consequences of uH2A depletion in various biological contexts, particularly in cancer research.
Alternative strategies, such as the modulation of deubiquitinating enzymes, provide complementary approaches. While specific DUB activators are not yet widely available as tool compounds, genetic manipulation (overexpression or knockdown) of DUBs like USP16 and BAP1 can be employed to study the reversal of H2A ubiquitination. General DUB inhibitors like PR-619 should be used with caution when specifically studying uH2A, as their broad activity profile can lead to widespread changes in the cellular ubiquitinome.
The choice of method will ultimately depend on the specific research question. For targeted and clean depletion of uH2A via the PRC1 pathway, this compound is a superior choice. For studying the broader effects of deubiquitination or the specific roles of individual DUBs, genetic approaches or the careful use of DUB inhibitors may be more appropriate. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision for their experimental designs.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pleiotropic Ubiquitin-Specific Peptidase 16 and Its Many Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Regulation of H2A ubiquitination and SLC7A11 expression by BAP1 and PRC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of deubiquitinating enzyme inhibitor PR-619 in human chondrosarcoma through reduced cell proliferation and endoplasmic reticulum stress-related apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifesensors.com [lifesensors.com]
- 8. Inhibition of deubiquitination by PR-619 induces apoptosis and autophagy via ubi-protein aggregation-activated ER stress in oesophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lifesensors.com [lifesensors.com]
- 10. Inhibition of protein deubiquitination by PR-619 activates the autophagic pathway in OLN-t40 oligodendroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative In Vivo Analysis of PTC-028 and Standard Chemotherapy
In the landscape of oncology research, the quest for novel therapeutic agents that offer improved efficacy and reduced toxicity over standard treatments is paramount. This guide provides a comparative analysis of the investigational drug PTC-028 and standard chemotherapy regimens in vivo, with a focus on preclinical data in cancer models. Due to the absence of direct head-to-head in vivo studies, this comparison is based on an indirect analysis of data from separate studies in similar disease contexts.
This compound is a novel small molecule inhibitor that targets the post-translational modification of BMI-1, a key protein in the Polycomb Repressor Complex 1 (PRC1) involved in gene silencing and stem cell self-renewal. Its unique mechanism of action presents a promising alternative to conventional cytotoxic agents. Standard chemotherapy, in contrast, encompasses a broad range of drugs that typically target rapidly dividing cells through mechanisms like DNA damage.
This analysis will delve into the available in vivo efficacy data, experimental methodologies, and underlying mechanisms of action for both this compound and representative standard chemotherapies in key cancer types such as ovarian cancer, glioblastoma, and acute myeloid leukemia (AML).
In Vivo Efficacy: An Indirect Comparison
The following tables summarize in vivo data for this compound and standard chemotherapy from various preclinical studies. It is crucial to note that these results are not from direct comparative trials and experimental conditions may vary.
Table 1: In Vivo Performance of this compound in an Ovarian Cancer Model
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Orthotopic Ovarian Cancer (OV90 cells) | Athymic nude mice | This compound (15 mg/kg, oral, twice weekly) | Significant antitumor activity, comparable to standard cisplatin (B142131)/paclitaxel (B517696) therapy. | [1] |
Table 2: In Vivo Performance of Standard Chemotherapy in Glioblastoma and AML Models
| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Reference |
| Glioblastoma (LN-229 xenograft) | Athymic mice | Temozolomide (TMZ) | 42.4% reduction in tumor growth compared to control. | [2][3] |
| Glioblastoma (U-118 xenograft) | Athymic mice | Temozolomide (TMZ) | 24.5% reduction in tumor growth compared to control. | [2][3] |
| Acute Myeloid Leukemia (AML) (AML1/ETO expressing) | Mouse model | Conventional Chemotherapy | Good response to conventional chemotherapy. | [4][5][6] |
| Acute Myeloid Leukemia (AML) (MLL/ENL expressing) | Mouse model | Conventional Chemotherapy | Dismal response to conventional chemotherapy. | [4][5] |
Experimental Protocols
Understanding the methodologies behind these findings is critical for their interpretation.
This compound In Vivo Protocol (Ovarian Cancer Model)
-
Cell Line: OV90 human ovarian cancer cells were used.
-
Animal Model: Athymic female nude mice were utilized for the study.
-
Tumor Implantation: OV90 cells were implanted in the bilateral ovarian bursa of the mice.
-
Treatment Groups: Mice were randomized into three groups: a vehicle control group, a this compound group, and a standard-of-care group.
-
Dosing Regimen:
-
This compound was administered orally at a dose of 15 mg/kg twice a week.
-
The standard-of-care group received intraperitoneal injections of cisplatin (3 mg/kg/weekly) and paclitaxel (15 mg/kg/weekly).
-
-
Study Duration and Endpoint: Treatment was carried out for three weeks, after which the mice were euthanized, and tumor tissues were collected, weighed, and analyzed.[1]
Standard Chemotherapy In Vivo Protocol (Glioblastoma Xenograft Model)
-
Cell Lines: LN-229 and U-118 human glioblastoma cells were used.
-
Animal Model: Athymic mice were used for tumor xenografts.
-
Treatment Groups: The mice were randomized into different groups including a control (PBS), TMZ alone, and other combinations.
-
Dosing Regimen: Temozolomide (TMZ) was administered at a dose of 5 mg/kg.
-
Study Endpoint: Tumor growth was monitored, and the percentage of reduction in tumor growth was calculated at specific time points (e.g., day 20).[2][3]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a typical in vivo experimental workflow, and a logical comparison of the therapeutic approaches.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy [frontiersin.org]
- 3. Tumor-targeting cell-penetrating peptide, p28, for glioblastoma imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencedaily.com [sciencedaily.com]
confirming the specificity of PTC-028 for cancer cells over normal cells
A comprehensive guide for researchers and drug development professionals on the specificity of PTC-028 for cancer cells over normal cells, supported by experimental data and detailed protocols.
This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates significant promise in selectively targeting cancer cells while sparing their normal counterparts. This specificity is primarily attributed to its unique mechanism of action, which centers on the post-translational modification of the B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1) protein.[1][2] BMI-1, a key component of the Polycomb repressive complex 1, is frequently overexpressed in a multitude of human cancers and plays a crucial role in cancer stem cell self-renewal and tumorigenesis.[3][4][5] In contrast, normal differentiated cells typically exhibit minimal expression of BMI-1.[1] This differential expression provides a therapeutic window for this compound to exert its anti-cancer effects with high precision.
Mechanism of Action: Inducing Cancer Cell Self-Destruction
This compound triggers a cascade of events within cancer cells that culminates in programmed cell death, or apoptosis. The process begins with this compound inducing the hyper-phosphorylation of the BMI-1 protein.[1][6] This modification marks BMI-1 for degradation, leading to a significant reduction in its cellular levels. The depletion of BMI-1 disrupts downstream signaling pathways critical for cancer cell survival.
The key molecular events following BMI-1 depletion include:
-
A reduction in cellular ATP levels.[1]
-
An increase in mitochondrial reactive oxygen species (ROS).[1]
-
Inhibition of the expression of key survival proteins, RIPK1 and XIAP.[1][6]
This orchestrated series of events ultimately activates the intrinsic apoptotic pathway through the activation of caspase-9 and the executioner caspases-3/7, leading to the selective demise of cancer cells.[1][6]
Caption: Mechanism of this compound-induced apoptosis in cancer cells.
Comparative Efficacy: this compound vs. Normal and Cancer Cells
Experimental data robustly supports the selective action of this compound. In vitro studies have consistently shown a significant reduction in the viability and clonal growth of various cancer cell lines upon treatment with this compound, while normal cells remain largely unaffected at similar concentrations.
| Cell Type | Cell Line | Treatment | Effect on Cell Viability | Reference |
| Normal | Ovarian Surface Epithelium (OSE) | This compound (up to 500 nM, 48h) | ~18-30% decrease | [1] |
| Normal | Fallopian Tube Epithelium (FTE) | This compound (up to 500 nM, 48h) | ~18-30% decrease | [1] |
| Cancer | Ovarian Cancer (CP20) | This compound (dose-dependent) | Significant decrease | [1] |
| Cancer | Ovarian Cancer (OV90) | This compound (dose-dependent) | Significant decrease | [1] |
| Cancer | Ovarian Cancer (OVCAR4) | This compound (dose-dependent) | Significant decrease | [1] |
Superior Potency: this compound vs. PTC-209
This compound has demonstrated superior potency and a faster onset of action compared to PTC-209, another BMI-1 inhibitor. This enhanced efficacy allows for the use of lower concentrations of this compound to achieve a significant therapeutic effect.
| Compound | Concentration | Time | Effect on BMI-1 Protein Levels | Reference |
| This compound | 100 nM | 12 hours | ~53-54% reduction | [7] |
| PTC-209 | 200 nM | 12 hours | No significant effect | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's specificity.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cells (both cancer and normal) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0-500 nM) or vehicle control for 48 hours.[2]
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of the treated cells to the vehicle-treated control cells to determine the percentage of cell viability.
Clonal Growth Assay
-
Cell Seeding: Seed a low number of cancer cells in 6-well plates.
-
Treatment: Treat the cells with various concentrations of this compound.
-
Incubation: Allow the cells to grow for 7-10 days, replacing the media with fresh this compound-containing media every 3-4 days.[7]
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of stained colonies.
Apoptosis Detection (TUNEL Assay)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 100 nM) for 48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTp Nick End Labeling) assay according to the manufacturer's protocol to label the 3'-OH ends of fragmented DNA.
-
Microscopy: Analyze the cells using fluorescence microscopy to visualize TUNEL-positive (apoptotic) cells.
Caption: A generalized workflow for assessing this compound's effects.
Conclusion
The available data strongly indicates that this compound is a highly specific inhibitor of cancer cell growth and viability, with minimal impact on normal cells. Its mechanism of action, centered on the targeted degradation of the oncogenic protein BMI-1, provides a clear rationale for this selectivity. The superior potency of this compound compared to other BMI-1 inhibitors further highlights its potential as a promising therapeutic agent in oncology. The detailed experimental protocols provided herein offer a framework for researchers to independently validate and build upon these findings.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Oral Bioavailability and Pharmacokinetics of PTC-028
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the oral bioavailability and pharmacokinetic profile of PTC-028, a novel small molecule inhibitor of B-lymphoma Moloney murine leukemia virus insertion region-1 (BMI-1). The information presented is intended to assist researchers in evaluating this compound's potential as a therapeutic agent. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways and experimental workflows.
Performance Comparison: this compound vs. Other BMI-1 Inhibitors
This compound is an orally bioavailable compound that downregulates BMI-1 protein levels through post-translational modification.[1] In preclinical studies, it has demonstrated significant, single-agent antitumor activity in an orthotopic mouse model of ovarian cancer.[1] A critical aspect of its therapeutic potential lies in its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).
Quantitative Pharmacokinetic Data of this compound
A study in CD-1 mice has characterized the oral pharmacokinetics of this compound, revealing dose-proportional exposure.[1] The key parameters are summarized in the table below.
| Dose (mg/kg) | Cmax (mg/mL) | Tmax (hours) | AUC₀₋₂₄h (mg·h/mL) |
| 10 | 0.79 | 1 | 10.9 |
| 20 | 1.49 | 1 | 26.1 |
Table 1: Pharmacokinetic parameters of this compound in CD-1 mice following a single oral dose. Data sourced from Selleck Chemicals.[1]
Comparison with Alternative BMI-1 Inhibitors
-
PTC-209: Another potent and selective BMI-1 inhibitor. While in vivo studies have shown its efficacy in halting tumor growth in xenograft models when administered subcutaneously, detailed oral pharmacokinetic data (AUC, Cmax, Tmax) for direct comparison is not available in the reviewed literature.[2] PTC-209 has an IC50 of 0.5 μM for BMI-1 in HEK293T cells.[2]
-
PRT4165: An inhibitor of the Bmi1/Ring1A E3 ubiquitin ligase activity with an IC50 of 3.9 μM in a cell-free assay.[3][4] It has been shown to inhibit PRC1-mediated H2A ubiquitylation both in vitro and in vivo.[3][4] Information regarding its oral bioavailability and pharmacokinetic profile is not detailed in the available literature, precluding a direct quantitative comparison with this compound.
The lack of standardized reporting of oral pharmacokinetic data for many preclinical compounds, including some BMI-1 inhibitors, makes direct cross-study comparisons challenging. The available data suggests that this compound exhibits favorable oral absorption and dose-dependent exposure in mice, a crucial characteristic for a potential oral therapeutic.
Experimental Protocols
The following section details the methodologies for key experiments related to determining the oral bioavailability and pharmacokinetics of a compound like this compound.
In Vivo Oral Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC) of a test compound following oral administration in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for oral administration (e.g., 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in water)
-
CD-1 mice (or other appropriate strain), typically 6-8 weeks old
-
Oral gavage needles
-
Microcentrifuge tubes containing anticoagulant (e.g., EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Dosing Formulation: Prepare a homogenous suspension of the test compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 2 mg/mL for 10 mg/kg and 20 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
Dosing: Administer a single oral dose of the compound suspension to each mouse via oral gavage. Record the exact time of administration. A control group receiving only the vehicle should be included.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., retro-orbital sinus or tail vein) at predetermined time points post-dose. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Plasma Preparation: Immediately transfer the collected blood into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the test compound at each time point using a validated bioanalytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time data for each dose group. Calculate the key pharmacokinetic parameters (Cmax, Tmax, and AUC₀₋₂₄h) using non-compartmental analysis software.
Visualizations
BMI-1 Signaling Pathway in Cancer
The following diagram illustrates the central role of BMI-1 in promoting cancer cell survival and proliferation by inhibiting tumor suppressor pathways. This compound's mechanism of inducing post-translational modification of BMI-1 leads to its depletion, thereby reactivating these tumor-suppressive functions.
Caption: BMI-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Oral Pharmacokinetic Study
This diagram outlines the key steps involved in conducting an in vivo oral pharmacokinetic study in a mouse model.
Caption: Workflow for an in vivo oral pharmacokinetic study.
References
Unveiling the Transcriptional Consequences of BMI-1 Inhibition: A Comparative Analysis of PTC-028 and Other Small Molecule Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced effects of targeted therapies on gene expression is paramount. This guide provides an objective comparison of the gene expression profiles of cells treated with PTC-028, a novel BMI-1 inhibitor, and other prominent BMI-1 inhibitors, supported by experimental data from peer-reviewed studies.
This comparative analysis delves into the transcriptomic landscapes shaped by this compound, PTC-209, and PTC596, three small molecules designed to inhibit the function of the Polycomb Repressive Complex 1 (PRC1) component, B-cell-specific Moloney murine leukemia virus integration site 1 (BMI-1). Dysregulation of BMI-1 is a known driver in various cancers, making it a critical therapeutic target.[1] By examining the downstream effects of these inhibitors on global gene expression, we can gain deeper insights into their mechanisms of action and potential clinical applications.
Comparative Analysis of Gene Expression Profiles
Treatment with this compound and other BMI-1 inhibitors elicits significant changes in the gene expression profiles of cancer cells. While a direct head-to-head comparison in a single study is not yet available, analysis of multiple studies reveals both common and distinct transcriptional signatures. A primary shared consequence of BMI-1 inhibition is the disruption of cell cycle progression.
| Inhibitor | Cancer Type | Key Downregulated Genes/Pathways | Key Upregulated Genes/Pathways | Reference |
| This compound | Rhabdomyosarcoma | Cell Cycle Progression, DNA Damage Response | Hippo Signaling Pathway (Phosphorylation of LATS1/2) | [2] |
| Diffuse Intrinsic Pontine Glioma (DIPG) | Genes associated with cell self-renewal | Senescence-associated genes (p16, p21) | [3] | |
| PTC-209 | Biliary Tract Cancer | Cell Cycle Promoting Genes (e.g., CDC6, MCM2-5), DNA Synthesis Initiation and Repair Genes | Cell Cycle Inhibitors | [1][4] |
| Glioblastoma | Mesenchymal gene expression | Tumor suppressor genes | [5] | |
| PTC596 | Mantle Cell Lymphoma | MCL-1 | Apoptosis-related genes | [6] |
This compound has been shown to induce a robust anti-proliferative effect by downregulating genes involved in cell cycle progression and the DNA damage response in rhabdomyosarcoma cells.[2] In patient-derived diffuse intrinsic pontine glioma (DIPG) models, this compound treatment leads to an enrichment of genes associated with cellular senescence, including the upregulation of key tumor suppressors like p16 and p21.[3]
PTC-209 , an earlier generation BMI-1 inhibitor, demonstrates a similar impact on the cell cycle. In biliary tract cancer cells, it causes a significant downregulation of genes that promote cell cycle advancement and are crucial for DNA synthesis and repair.[1][4] This is accompanied by an increase in the expression of cell cycle inhibitors.[1][4] Furthermore, studies in glioblastoma have revealed that PTC-209 can reverse the transcriptional program associated with BMI-1 overexpression by inducing the derepression of tumor suppressor genes.[5]
PTC596 , another potent BMI-1 inhibitor, has been observed to decrease the expression of the anti-apoptotic protein MCL-1 in mantle cell lymphoma, thereby promoting apoptosis.[6]
Experimental Protocols
The following tables outline the methodologies employed in key studies investigating the gene expression effects of these BMI-1 inhibitors.
Table 2: Experimental Protocols for Gene Expression Analysis of BMI-1 Inhibitors
| Parameter | This compound in Rhabdomyosarcoma | PTC-209 in Biliary Tract Cancer | This compound in DIPG |
| Cell Lines | Rh30 | GBC (gallbladder cancer cell line) | Patient-derived H3K27M-mutant DIPG cells |
| Inhibitor Concentration | 50 nM | 1.25 µM | Not specified in abstract |
| Treatment Duration | 24 hours | 24 hours | Not specified in abstract |
| Gene Expression Analysis Method | Not specified in abstract | Gene expression analysis of cell cycle-relevant genes | RNA-seq transcriptomic analysis |
| Reference | [2] | [7] | [3] |
Signaling Pathways and Experimental Workflows
The inhibition of BMI-1 by small molecules like this compound triggers a cascade of downstream signaling events, ultimately leading to anti-tumor effects. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for assessing gene expression changes.
Caption: BMI-1 inhibitor mechanism of action.
Caption: Experimental workflow for gene expression analysis.
Conclusion
The available evidence strongly indicates that this compound, along with other BMI-1 inhibitors like PTC-209 and PTC596, effectively modulates the transcriptional landscape of cancer cells to induce anti-proliferative and pro-apoptotic or senescent phenotypes. A common thread among these inhibitors is the significant impact on cell cycle regulation. While the specific sets of differentially expressed genes may vary depending on the inhibitor and the cancer context, the overarching mechanism of derepressing tumor suppressor genes and downregulating oncogenic pathways appears to be a conserved feature of BMI-1 inhibition. Further comprehensive, head-to-head transcriptomic studies will be invaluable in elucidating the subtle yet potentially critical differences in the gene regulatory networks perturbed by these promising therapeutic agents.
References
- 1. What are BMI1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Senescence Induced by BMI1 Inhibition Is a Therapeutic Vulnerability in H3K27M-Mutant DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential gene expression identifies a transcriptional regulatory network involving ER-alpha and PITX1 in invasive epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The sequence read archive: explosive growth of sequencing data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of Novel BMI1 Inhibitors Targeting Cellular Self-Renewal in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PTC-028: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like PTC-028 is a critical component of laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of potent, biologically active research chemicals provide a clear framework for its safe management. This compound, an inhibitor of the B cell-specific Moloney murine leukemia virus integration site 1 (BMI1), is under investigation for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells.[1][2][3][4] Given its mechanism of action, it is prudent to handle and dispose of this compound as a hazardous chemical waste.
This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a designated and controlled area, such as a chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Use chemical-resistant gloves.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Lab Coat: A standard laboratory coat is required to protect from potential splashes.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, appropriate respiratory protection should be utilized.
Quantitative Data: this compound Chemical and Physical Properties
A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₁₉H₁₂F₅N₅ |
| Molecular Weight | 405.3 g/mol |
| Appearance | Solid |
| CAS Number | 1782970-28-8 |
| Solubility | DMF: 20 mg/ml, DMSO: 1 mg/ml |
| UV-Vis Lambda Max | 280, 350 nm |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound waste, including solid compound, contaminated labware, and solutions.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips, tubes) in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., polyethylene) and have a secure, leak-proof lid.
-
-
Liquid Waste:
-
Collect solutions containing this compound (e.g., from cell culture media, solubility testing) in a separate, compatible, and leak-proof hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, serological pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as hazardous chemical waste.
-
2. Labeling of Waste Containers:
Proper labeling is crucial for the safe handling and disposal by your institution's Environmental Health and Safety (EHS) department. The label on each waste container must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and its CAS number: "1782970-28-8."
-
A complete list of all constituents in the container, including solvents and their approximate concentrations.
-
The date when the waste was first added to the container.
-
The name and contact information of the generating researcher or laboratory.
3. Storage of Hazardous Waste:
-
Store all this compound waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure that containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills.
4. Arranging for Disposal:
-
Once a waste container is full, or if it has been in storage for a period approaching your institution's limit (often 90 days), contact your institution's EHS department to arrange for a pickup.
-
Never dispose of this compound down the drain or in the regular trash. This is a violation of regulations and can harm the environment.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and hazardous waste management. It is not a substitute for the specific guidelines and regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for their specific procedures regarding the disposal of hazardous chemical waste. Your EHS office is the ultimate authority on ensuring compliance with all local, state, and federal regulations.
References
- 1. Evaluating the mechanism and therapeutic potential of this compound, a novel inhibitor of BMI-1 function in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Evaluating the Mechanism and Therapeutic Potential of this compound, a Novel Inhibitor of BMI-1 Function in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling PTC-028: A Guide to Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of PTC-028, a novel inhibitor of BMI-1 function currently under investigation for its therapeutic potential in cancer. Given that this compound is a potent, biologically active compound, adherence to strict safety protocols is imperative to ensure personnel safety and prevent contamination. The following guidelines are based on standard laboratory practices for handling investigational compounds where a comprehensive Material Safety Data Sheet (MSDS) is not publicly available.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is aggregated from various chemical suppliers and research articles.
| Property | Value | Source |
| CAS Number | 1782970-28-8 | [1][2] |
| Molecular Formula | C₁₉H₁₂F₅N₅ | [2] |
| Molecular Weight | 405.3 g/mol | [2] |
| Appearance | Solid | [2][3] |
| Solubility | DMF: 20 mg/ml, DMSO: 1 mg/ml | [2] |
| Storage Temperature | -20°C | [3] |
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound, particularly when working with the powdered form of the compound.
| PPE Type | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 standards. | To protect eyes from splashes or airborne particles.[4] |
| Hand Protection | Nitrile gloves. Dispose of contaminated gloves immediately and wash hands. | To prevent skin contact. |
| Body Protection | A lab coat should be worn to protect clothing and skin. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary when handling large quantities of the powder or when there is a risk of aerosolization. | To prevent inhalation of the compound. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the container is properly labeled with the compound name, CAS number, and any hazard warnings.
2. Storage:
-
Store this compound in a tightly sealed container in a designated, well-ventilated area.
-
As recommended, store the compound at -20°C.[3]
3. Preparation of Stock Solutions:
-
All weighing and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
Use appropriate solvents such as DMF or DMSO for solubilization.[2]
-
Ensure all equipment, such as spatulas and weigh boats, are clean and dry.
4. Use in Experiments:
-
When adding this compound to cell cultures or administering it to animals, wear appropriate PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosols.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for administering this compound should be disposed of in a designated sharps container.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
